BV6
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(2S)-1-[6-[[(2S)-2-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3,3-diphenylpropanoyl]amino]hexylamino]-1-oxo-3,3-diphenylpropan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H96N10O8/c1-47(71-3)63(81)75-59(53-37-21-11-22-38-53)69(87)79-45-27-41-55(79)65(83)77-61(57(49-29-13-7-14-30-49)50-31-15-8-16-32-50)67(85)73-43-25-5-6-26-44-74-68(86)62(58(51-33-17-9-18-34-51)52-35-19-10-20-36-52)78-66(84)56-42-28-46-80(56)70(88)60(54-39-23-12-24-40-54)76-64(82)48(2)72-4/h7-10,13-20,29-36,47-48,53-62,71-72H,5-6,11-12,21-28,37-46H2,1-4H3,(H,73,85)(H,74,86)(H,75,81)(H,76,82)(H,77,83)(H,78,84)/t47-,48-,55-,56-,59-,60-,61-,62-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXJXGNXKOVBJV-YLOPQIBLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCCCCCNC(=O)C(C(C5=CC=CC=C5)C6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCCCCCNC(=O)[C@H](C(C5=CC=CC=C5)C6=CC=CC=C6)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C8CCCCC8)NC(=O)[C@H](C)NC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H96N10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1205.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of BV6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BV6 is a synthetic, cell-permeable, bivalent SMAC (Second Mitochondria-derived Activator of Caspases) mimetic that functions as a potent antagonist of Inhibitor of Apoptosis Proteins (IAPs). By mimicking the endogenous IAP-binding motif of SMAC/DIABLO, this compound disrupts the anti-apoptotic function of IAPs, thereby promoting programmed cell death in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Core Mechanism of Action: IAP Antagonism
The primary mechanism of action of this compound is the targeted inhibition of several key members of the IAP family, namely cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and X-linked IAP (XIAP). This compound binds with high affinity to the Baculoviral IAP Repeat (BIR) domains of these proteins, leading to a cascade of events that ultimately sensitize cancer cells to apoptosis and other forms of programmed cell death.
Upon binding to cIAP1 and cIAP2, this compound induces a conformational change that triggers their auto-ubiquitination and subsequent proteasomal degradation.[1][2][3] This rapid depletion of cIAPs has two major consequences:
-
Activation of the Non-Canonical NF-κB Pathway: The degradation of cIAPs leads to the stabilization of NF-κB Inducing Kinase (NIK). Accumulated NIK then activates IKKα, which in turn phosphorylates and processes p100 to its active p52 subunit. The p52 subunit then translocates to the nucleus to regulate gene expression, including the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNFα).[3][4]
-
Sensitization to TNFα-induced Apoptosis: The depletion of cIAPs prevents the ubiquitination of Receptor-Interacting Protein Kinase 1 (RIPK1) at the TNF receptor 1 (TNFR1) signaling complex. This shifts the signaling outcome from cell survival to apoptosis.[5]
By binding to the BIR3 domain of XIAP, this compound abrogates its ability to inhibit effector caspases, such as caspase-3 and caspase-7, as well as the initiator caspase-9.[6][7] This relieves the direct inhibition of the apoptotic machinery, allowing for the efficient execution of programmed cell death.
Data Presentation
Binding Affinities of a Representative Smac Mimetic
| IAP Protein | Binding Affinity (Ki, nM) |
| cIAP1 BIR3 | 2.5[1] |
| cIAP2 BIR3 | 4.5[1] |
| XIAP BIR3 | 156[1] |
IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines, reflecting differences in their dependence on IAPs for survival.
| Cell Line | Cancer Type | IC50 (µM) |
| H460 | Non-Small Cell Lung Cancer | 7.2[8] |
| NCI-H23 | Non-Small Cell Lung Cancer | Not explicitly stated, but determined by MTT assay.[9][10] |
| HCC193 | Non-Small Cell Lung Cancer | More sensitive than H460.[6][11] |
| CT26 | Colorectal Carcinoma | Investigated, but specific IC50 not provided.[2] |
| 4T1 | Murine Breast Cancer | Investigated, but specific IC50 not provided.[2] |
| SW620 | Metastatic Colon Carcinoma | Used at 5 µM to induce apoptosis.[12] |
| MDA-MB-231 | Breast Cancer | Investigated, but specific IC50 not provided.[7] |
Signaling Pathways
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound induces both extrinsic and intrinsic apoptosis pathways.
This compound-Induced Non-Canonical NF-κB Signaling
References
- 1. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 3. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SMAC Mimetic this compound Co-Treatment Downregulates the Factors Involved in Resistance and Relapse of Cancer: IAPs and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tnfalphainhibitors.com [tnfalphainhibitors.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound enhances apoptosis in Lung cancer cells by ameliorating caspase expressions through attenuation of XIAP, cIAP-1, and cIAP-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ceramide targets xIAP and cIAP1 to sensitize metastatic colon and breast cancer cells to apoptosis induction to suppress tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to BV6: A Bivalent Smac Mimetic and IAP Antagonist
Introduction
This compound is a synthetic, cell-permeable, bivalent mimetic of the endogenous Second Mitochondria-derived Activator of Caspases (Smac).[1][2] It is designed to function as a potent antagonist of Inhibitor of Apoptosis Proteins (IAPs), a family of anti-apoptotic proteins that are often overexpressed in cancer cells, contributing to tumor survival and resistance to therapy.[1][3][4] By mimicking the N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) motif of Smac, this compound binds to the BIR (Baculoviral IAP Repeat) domains of IAPs, particularly cIAP1, cIAP2, and XIAP, thereby disrupting their function.[1][2][5] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its effects, detailed experimental protocols, and visualizations of relevant biological pathways.
Core Mechanism of Action
This compound exerts its pro-apoptotic effects primarily by targeting cellular IAPs (cIAP1 and cIAP2) and the X-linked IAP (XIAP).[5][6] As a bivalent Smac mimetic, it is significantly more potent than its monovalent counterparts, with some studies suggesting a 100- to 1000-fold greater efficacy in inducing apoptosis.[1]
The primary mechanisms of action are:
-
Induction of cIAP1/2 Autoubiquitination and Degradation: Upon binding to the BIR domains of cIAP1 and cIAP2, this compound induces a conformational change that triggers their E3 ubiquitin ligase activity, leading to their autoubiquitination and subsequent rapid degradation by the proteasome.[2][5]
-
Inhibition of XIAP-mediated Caspase Blockade: this compound binds to the BIR2 and BIR3 domains of XIAP, preventing it from inhibiting initiator caspase-9 and effector caspases-3 and -7.[1][2]
-
Activation of Apoptotic Pathways: By neutralizing IAPs, this compound lowers the threshold for apoptosis. This can lead to spontaneous apoptosis in sensitive cell lines or significantly enhance cell death induced by other stimuli, such as radiation, TNF-α, or TRAIL (TNF-related apoptosis-inducing ligand).[1][2]
-
Activation of the Non-Canonical NF-κB Pathway: The degradation of cIAP1 and cIAP2, which are key negative regulators of NF-κB-inducing kinase (NIK), leads to the accumulation of NIK.[2] This stabilizes and activates the non-canonical NF-κB signaling pathway.[2][7]
Below is a diagram illustrating the core mechanism of this compound in inducing apoptosis.
References
- 1. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. invivogen.com [invivogen.com]
- 6. This compound enhances apoptosis in Lung cancer cells by ameliorating caspase expressions through attenuation of XIAP, cIAP-1, and cIAP-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
The Dual-Edged Sword: BV6 as a Potent Inducer of Apoptosis and Necroptosis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The Smac mimetic BV6 has emerged as a compelling small molecule for cancer therapy due to its ability to antagonize Inhibitor of Apoptosis Proteins (IAPs), thereby promoting programmed cell death. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound induces two distinct forms of programmed cell death: apoptosis and necroptosis. We will dissect the intricate signaling pathways, present quantitative data on its efficacy in various cancer cell lines, and provide detailed experimental protocols for studying its effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound and other Smac mimetics.
Introduction
Cancer cells often evade programmed cell death, a hallmark of malignancy, through the overexpression of anti-apoptotic proteins. Among these, the Inhibitor of Apoptosis Proteins (IAPs) play a crucial role in suppressing apoptosis by inhibiting caspases and modulating signaling pathways. The endogenous protein, Second Mitochondria-derived Activator of Caspases (Smac/DIABLO), counteracts IAPs, thus promoting apoptosis. This compound is a synthetic, bivalent Smac mimetic designed to mimic the action of endogenous Smac, making it a potent antagonist of IAPs, including cIAP1, cIAP2, and XIAP.[1][2][3] By binding to and promoting the degradation of these IAPs, this compound unleashes the cell's intrinsic capacity for self-destruction through either apoptosis or a caspase-independent form of programmed necrosis known as necroptosis.[4] The choice between these two cell death modalities is often dependent on the cellular context, particularly the presence of other signaling molecules like Tumor Necrosis Factor-alpha (TNF-α) and the activity of caspases.
Signaling Pathways of this compound-Induced Cell Death
The mechanism of action of this compound is centered on its ability to disrupt the inhibitory functions of IAPs, which then triggers downstream signaling cascades leading to either apoptosis or necroptosis.
This compound-Induced Apoptosis
In many cancer cell lines, this compound treatment alone or in combination with death receptor ligands like TNF-α or TRAIL can potently induce apoptosis.[2][5] The primary mechanism involves the degradation of cIAP1 and cIAP2, which are E3 ubiquitin ligases that target key signaling proteins for proteasomal degradation.
The signaling pathway for this compound-induced apoptosis can be summarized as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound enhances apoptosis in Lung cancer cells by ameliorating caspase expressions through attenuation of XIAP, cIAP-1, and cIAP-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of Bivalent Smac Mimetics: A Technical Guide to the Discovery and Development of BV6
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Inhibitor of Apoptosis Proteins (IAPs) are a family of crucial regulators of programmed cell death, frequently overexpressed in cancer cells, contributing to therapeutic resistance. Second Mitochondria-derived Activator of Caspases (Smac) mimetics are a promising class of targeted anticancer agents designed to antagonize IAPs, thereby promoting apoptosis. This technical guide delves into the discovery and development of bivalent Smac mimetics, with a specific focus on the potent and well-characterized compound, BV6. We will explore its mechanism of action, provide a summary of its efficacy, and detail the experimental protocols for its evaluation, offering a comprehensive resource for researchers in the field of cancer therapeutics.
Introduction: Targeting the IAPs
The Inhibitor of Apoptosis (IAP) protein family, including X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2), are key regulators of apoptosis, primarily through the inhibition of caspases.[1][2] Their overexpression in various malignancies is associated with tumor progression, resistance to therapy, and poor prognosis. The endogenous protein Smac/DIABLO, released from the mitochondria during apoptosis, antagonizes IAPs, thus promoting programmed cell death. This natural mechanism of IAP inhibition has inspired the development of small-molecule Smac mimetics.
Early efforts focused on monovalent mimetics, which mimic the N-terminal AVPI (alanine-valine-proline-isoleucine) motif of Smac. However, the dimeric nature of Smac in its active form led to the rational design of bivalent Smac mimetics. These compounds, featuring two IAP-binding motifs connected by a linker, exhibit significantly enhanced potency, often 100- to 1000-fold greater than their monovalent counterparts.[1] this compound is a prominent example of a bivalent Smac mimetic that has been extensively studied for its potent anti-cancer activities.[1][2]
This compound: A Bivalent Smac Mimetic
This compound is a synthetic, cell-permeable, bivalent Smac mimetic that potently antagonizes XIAP, cIAP1, and cIAP2.[2] Its structure consists of two identical Smac mimetic moieties linked by a hexane-1,6-diyl chain. This bivalency allows for simultaneous interaction with the BIR (Baculoviral IAP Repeat) domains of IAPs, leading to a significant increase in binding affinity and cellular activity.
Mechanism of Action
The primary mechanism of action of this compound involves the direct binding to the BIR domains of IAPs, which displaces caspases and promotes their activation.[2] Furthermore, binding of this compound to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[2] This degradation of cIAPs has two major consequences:
-
Activation of the Non-Canonical NF-κB Pathway: Degradation of cIAPs leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the non-canonical NF-κB pathway.[3]
-
Induction of TNFα-Dependent Apoptosis: The loss of cIAPs sensitizes cells to Tumor Necrosis Factor-alpha (TNFα)-mediated apoptosis. In many cancer cell lines, this compound treatment alone can induce the production of TNFα, leading to an autocrine/paracrine loop of apoptosis.[4]
The combined effect of caspase activation and TNFα-dependent cell death makes this compound a potent inducer of apoptosis in a wide range of cancer cells.
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative data on the in vitro efficacy of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCC193 | Non-Small Cell Lung Cancer | 7.2 | [1] |
| H460 | Non-Small Cell Lung Cancer | >30 | [1] |
| MCF7 | Breast Cancer | 5.36 | [5] |
| MDA-MB-231 | Breast Cancer | 3.71 | [5] |
| NCI-H23 | Non-Small Cell Lung Cancer | Not specified | [6] |
| L363 | Multiple Myeloma | <10 | [2] |
| MM1.S | Multiple Myeloma | <10 | [2] |
| HT1080 | Fibrosarcoma | <10 | [2] |
| Jurkat | T-cell Leukemia | <10 | [2] |
Table 1: IC50 values of this compound in various cancer cell lines.
| Cell Line | IAP Target | Effective Concentration for Degradation | Time to Degradation | Reference |
| HCC193 | cIAP1 | 1 µM | Within 1 hour | [1] |
| XIAP | 1 µM | Gradual decrease over 24 hours | [1] | |
| H460 | cIAP1 | 5 µM | Within 1 hour | [1] |
| XIAP | 5 µM | Gradual decrease over 24 hours | [1] | |
| MDA-MB-231 | cIAP1, cIAP2, XIAP, Survivin | Dose-dependent | Not specified | [5] |
| MCF7 | cIAP1, cIAP2, XIAP, Survivin | Dose-dependent | Not specified | [5] |
| NCI-H23 | cIAP-1, cIAP-2, XIAP | 1 µM and 2 µM | Not specified | [6] |
Table 2: Effective concentrations of this compound for IAP degradation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Synthesis of Bivalent Smac Mimetics (General Procedure)
While a specific, detailed synthesis protocol for this compound is proprietary, a general procedure for synthesizing similar bivalent Smac mimetics has been described.[7] This typically involves the coupling of two monovalent Smac mimetic precursors to a linker molecule. A common approach is the use of a "click chemistry" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
General Steps:
-
Synthesis of the Monovalent Precursor: A monovalent Smac mimetic containing a reactive handle (e.g., an azide or alkyne) is synthesized through multi-step organic synthesis.
-
Synthesis of the Linker: A linker molecule with two complementary reactive handles (e.g., a bis-alkyne or bis-azide) is prepared.
-
Coupling Reaction: The monovalent precursor and the linker are reacted together in the presence of a catalyst (e.g., CuSO4 and sodium ascorbate for CuAAC) to form the bivalent Smac mimetic.
-
Purification: The final product is purified using techniques such as column chromatography and reverse-phase HPLC. Purity is typically confirmed to be >95% by analytical HPLC.[7]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (or vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for IAP Degradation and Caspase Activation
Western blotting is used to detect changes in the protein levels of IAPs and the cleavage of caspases.
Protocol:
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cIAP1, cIAP2, XIAP, cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.[8][9][10]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13][14][15]
Protocol:
-
Treat cells with this compound as desired.
-
Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, a measure of long-term cell survival.[16][17][18]
Protocol:
-
Treat cells with this compound for a specified duration.
-
For radiosensitization studies, irradiate the cells with various doses of ionizing radiation.
-
Trypsinize the cells and plate a known number of cells into 6-well plates. The number of cells plated will depend on the expected survival fraction for each treatment condition.
-
Incubate the plates for 10-14 days until visible colonies (≥50 cells) are formed.
-
Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.
-
Count the number of colonies and calculate the plating efficiency and surviving fraction for each treatment group.
In Vivo Xenograft Studies
Animal models are crucial for evaluating the in vivo efficacy of Smac mimetics.
Protocol (General):
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of the mice.
-
Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound via an appropriate route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.
-
Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Monitor the body weight and general health of the animals.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the animals and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Figure 1: Simplified signaling pathway of apoptosis and the mechanism of action of this compound.
References
- 1. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. X-Linked Inhibitor of Apoptosis Protein – A Critical Death Resistance Regulator and Therapeutic Target for Personalized Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ascentagepharma.com [ascentagepharma.com]
- 8. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. kumc.edu [kumc.edu]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clonogenic assay of cells in vitro | Springer Nature Experiments [experiments.springernature.com]
The Impact of BV6 on the NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BV6 is a bivalent SMAC (Second Mitochondria-derived Activator of Caspases) mimetic that has garnered significant interest in cancer research for its ability to induce apoptosis in tumor cells.[1][2] One of the key mechanisms through which this compound exerts its effects is by targeting the Inhibitor of Apoptosis Proteins (IAPs), leading to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] This guide provides an in-depth technical overview of the molecular interactions and cellular consequences of this compound's engagement with the NF-κB pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The NF-κB family of transcription factors plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell survival, and proliferation.[3] The NF-κB signaling network is broadly categorized into two major branches: the canonical and the non-canonical pathways. The canonical pathway is typically activated by pro-inflammatory cytokines like TNFα and leads to the activation of the p65/p50 heterodimer. The non-canonical pathway is activated by a specific subset of TNF receptor superfamily members and results in the processing of p100 to p52, forming a heterodimer with RelB.[3] Misregulation of NF-κB signaling is a hallmark of many cancers, making it a critical target for therapeutic intervention.
Core Mechanism of this compound Action on NF-κB Signaling
This compound functions as an antagonist of IAPs, particularly cIAP1 and cIAP2.[1][2] These IAPs are E3 ubiquitin ligases that play a crucial role in suppressing NF-κB signaling. In the absence of a stimulus, cIAP1 and cIAP2 are part of a complex with TRAF2 and TRAF3 that constantly ubiquitinates and targets NF-κB-inducing kinase (NIK) for proteasomal degradation.[2] This keeps the non-canonical NF-κB pathway inactive.
Upon introduction of this compound, the SMAC mimetic binds to the BIR domains of cIAP1 and cIAP2, inducing their auto-ubiquitination and subsequent proteasomal degradation.[1][2] The degradation of cIAPs disrupts the NIK degradation complex, leading to the stabilization and accumulation of NIK.[2] Accumulated NIK then phosphorylates and activates IKKα, which in turn phosphorylates p100, leading to its processing into p52.[4] The newly formed p52 then translocates to the nucleus with RelB to activate the transcription of target genes, thus activating the non-canonical NF-κB pathway.[3]
Furthermore, the degradation of cIAPs by this compound also impacts the canonical NF-κB pathway. By removing the inhibitory effects of cIAPs, this compound can sensitize cells to TNFα-induced apoptosis, a process that involves the activation of the canonical NF-κB pathway.[2]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on key proteins in the NF-κB signaling pathway, as determined by Western blot analysis in various cancer cell lines.
Table 1: Dose-Dependent Effects of this compound on NF-κB Pathway Proteins
| Cell Line | Protein | This compound Concentration | Effect | Reference |
| H460 (NSCLC) | cIAP1 | 0.25 µM - 5 µM | Dose-dependent degradation | [1] |
| HCC193 (NSCLC) | cIAP1 | 0.25 µM - 5 µM | Dose-dependent degradation | [1] |
| H460 (NSCLC) | XIAP | 0.25 µM - 5 µM | Gradual dose-dependent decrease | [1] |
| HCC193 (NSCLC) | XIAP | 0.25 µM - 5 µM | Gradual dose-dependent decrease | [1] |
| NCI-H23 (NSCLC) | cIAP1 | 1 µM, 2 µM | Significant decrease in protein level | [5] |
| NCI-H23 (NSCLC) | cIAP2 | 1 µM, 2 µM | Significant decrease in protein level | [5] |
| NCI-H23 (NSCLC) | XIAP | 1 µM, 2 µM | Significant decrease in protein level | [5] |
| MCF7 (Breast Cancer) | cIAP1, cIAP2, XIAP, Survivin | 0.5 µM, 1 µM | Dose-dependent downregulation | [6] |
| MDA-MB-231 (Breast Cancer) | cIAP1, cIAP2, XIAP, Survivin | 0.5 µM, 1 µM | Dose-dependent downregulation | [6] |
| KMS12.BM, HT29, HT1080 | p100 processing to p52 | Not specified | Moderate stimulation | [2] |
Table 2: Time-Course Effects of this compound on NF-κB Pathway Proteins
| Cell Line | Protein | This compound Concentration | Time Points | Effect | Reference |
| H460 (NSCLC) | cIAP1 | 5 µM | 1, 6, 24, 48 hours | Reduction within 1 hour | [1] |
| HCC193 (NSCLC) | cIAP1 | 1 µM | 1, 6, 24, 48 hours | Reduction within 1 hour | [1] |
| H460 (NSCLC) | XIAP | 5 µM | 1, 6, 24, 48 hours | Gradual decrease over time | [1] |
| HCC193 (NSCLC) | XIAP | 1 µM | 1, 6, 24, 48 hours | Gradual decrease over time | [1] |
| T98G (Glioblastoma) | NIK | 2.5 µM | 2, 24 hours | Accumulation over time | [7] |
Table 3: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | IC50 Value | Assay | Reference |
| MCF7 (Breast Cancer) | 5.36 µM | MTT Assay (24h) | [6] |
| MDA-MB-231 (Breast Cancer) | 3.71 µM | MTT Assay (24h) | [6] |
Experimental Protocols
Detailed methodologies for key experiments used to elucidate the effects of this compound on the NF-κB pathway are provided below.
Western Blot Analysis of NF-κB Pathway Proteins
This protocol outlines the steps for detecting changes in the expression and phosphorylation status of key NF-κB signaling proteins following this compound treatment.
a. Cell Lysis
-
Culture cells to 70-80% confluency in appropriate culture dishes.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time points.
-
After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold RIPA lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
b. Protein Quantification
-
Determine the protein concentration of the lysates using a BCA Protein Assay Kit according to the manufacturer's instructions.
c. SDS-PAGE and Protein Transfer
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the protein lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
d. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cIAP1, cIAP2, NIK, p100/p52, phospho-IκBα, GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the protein bands using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to this compound treatment.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid (containing NF-κB response elements driving the expression of firefly luciferase) and a control plasmid (e.g., Renilla luciferase driven by a constitutive promoter for normalization) using a suitable transfection reagent.
-
After 24 hours of transfection, treat the cells with various concentrations of this compound or a positive control (e.g., TNFα).
-
Following the desired incubation period (e.g., 6-24 hours), lyse the cells using the passive lysis buffer provided with a dual-luciferase reporter assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Express the results as fold induction of NF-κB activity relative to the untreated control.
Immunoprecipitation of TRAF2-cIAP1 Complex
This protocol is used to determine the association between TRAF2 and cIAP1 and how it is affected by this compound.
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA) supplemented with protease inhibitors.
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Incubate the pre-cleared lysate with a primary antibody against TRAF2 or cIAP1 overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.
-
Wash the beads three to five times with ice-cold lysis buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against TRAF2 and cIAP1.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound inhibits cIAPs, leading to NIK stabilization and non-canonical NF-κB activation.
Caption: Workflow for analyzing protein expression changes via Western blotting.
Caption: Workflow for quantifying NF-κB transcriptional activity.
References
- 1. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. SMAC Mimetic this compound Co-Treatment Downregulates the Factors Involved in Resistance and Relapse of Cancer: IAPs and Autophagy [mdpi.com]
- 7. researchgate.net [researchgate.net]
The Role of BV6 in Cancer Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BV6 is a synthetic small molecule that functions as a bivalent SMAC (Second Mitochondria-derived Activator of Caspases) mimetic, positioning it as a potent antagonist of Inhibitor of Apoptosis Proteins (IAPs). By mimicking the endogenous pro-apoptotic protein SMAC/DIABLO, this compound instigates the degradation of cellular IAP1 (cIAP1) and cIAP2, leading to the activation of downstream signaling pathways that promote programmed cell death. This technical guide provides a comprehensive overview of the function of this compound in oncology, detailing its mechanism of action, summarizing key preclinical data, and outlining experimental protocols for its study. The information presented herein is intended to support researchers, scientists, and drug development professionals in the exploration of this compound as a potential anti-cancer therapeutic.
Introduction
The evasion of apoptosis is a hallmark of cancer, enabling tumor cells to survive and proliferate despite cellular damage and anti-cancer therapies. Inhibitor of Apoptosis Proteins (IAPs) are key regulators of this process, functioning to block caspase activity and promote cell survival. The discovery of the endogenous IAP antagonist, SMAC/DIABLO, has spurred the development of SMAC mimetics as a promising therapeutic strategy to restore apoptotic sensitivity in cancer cells.
This compound is a bivalent SMAC mimetic that has demonstrated significant anti-cancer activity in a variety of preclinical models. Its primary mechanism of action involves the binding to the BIR (Baculoviral IAP Repeat) domains of cIAP1 and cIAP2, triggering their auto-ubiquitination and subsequent proteasomal degradation. This degradation of cIAPs has two major consequences: the liberation of caspases from IAP-mediated inhibition and the activation of the non-canonical NF-κB signaling pathway. These events culminate in the induction of apoptosis and sensitization of cancer cells to other therapeutic modalities.
Mechanism of Action
The anti-cancer effects of this compound are primarily driven by its ability to antagonize IAP proteins, leading to the induction of programmed cell death through multiple pathways.
IAP Antagonism and Apoptosis Induction
This compound binds to the BIR domains of cIAP1 and cIAP2, inducing a conformational change that promotes their E3 ubiquitin ligase activity and subsequent auto-ubiquitination and degradation by the proteasome.[1] This depletion of cIAPs removes a critical brake on apoptosis, allowing for the activation of caspases and execution of the apoptotic program. Furthermore, this compound can also antagonize the X-linked inhibitor of apoptosis protein (XIAP), further promoting caspase activation.[2][3]
Activation of the Non-Canonical NF-κB Pathway
The degradation of cIAP1 and cIAP2 leads to the stabilization of NF-κB-inducing kinase (NIK).[4] NIK then phosphorylates and activates IKKα, which in turn phosphorylates p100, leading to its processing into the p52 subunit. The resulting p52/RelB heterodimer translocates to the nucleus and induces the transcription of target genes, including those that can promote an inflammatory tumor microenvironment and, in some contexts, contribute to apoptosis.[4]
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer cell lines and xenograft models.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| UoCB6 | B-cell Precursor Acute Lymphoblastic Leukemia | < 1 | [5] |
| REH | B-cell Precursor Acute Lymphoblastic Leukemia | < 1 | [5] |
| Nalm-6 | B-cell Precursor Acute Lymphoblastic Leukemia | > 1 | [5] |
| RS4;11 | B-cell Precursor Acute Lymphoblastic Leukemia | > 1 | [5] |
| Ca Ski | Cervical Cancer | 2.9 (µg/ml) | [1] |
| C33A | Cervical Cancer | 5.5 (µg/ml) | [1] |
| HCC193 | Non-Small Cell Lung Cancer | 7.2 | [6] |
| NCI-H23 | Non-Small Cell Lung Cancer | Not explicitly stated, but cytotoxicity confirmed | [1] |
Table 2: this compound-Induced Apoptosis in Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration (µM) | Apoptosis (% of Annexin V positive cells) | Citation |
| MCF7 | Breast Cancer | 0.5 | ~5% (increase from 10% control) | [7] |
| MCF7 | Breast Cancer | 1 | ~30% (increase from 10% control) | [7] |
| MDA-MB-231 | Breast Cancer | 0.5 | 22.5% (increase from 9.5% control) | [7] |
| MDA-MB-231 | Breast Cancer | 1 | 56.7% (increase from 9.5% control) | [7] |
Table 3: Sensitization to Other Anti-Cancer Agents
| Cell Line | Cancer Type | Sensitizing Agent | This compound Concentration (µM) | Effect | Citation |
| HCC193 | Non-Small Cell Lung Cancer | Radiation | 1 | Dose Enhancement Ratio (DER) = 1.38 | [2][3] |
| H460 | Non-Small Cell Lung Cancer | Radiation | 5 | Dose Enhancement Ratio (DER) = 1.42 | [2][3] |
| MCF7 | Breast Cancer | TRAIL & TNFα | 1 | 30-45% increase in apoptosis compared to single agents | [7] |
| MDA-MB-231 | Breast Cancer | TRAIL & TNFα | 1 | 20-30% increase in apoptosis compared to single agents | [7] |
Table 4: In Vivo Efficacy of this compound in a Cervical Cancer Xenograft Model
| Animal Model | Tumor Type | This compound Dose | Treatment Schedule | Outcome | Citation |
| Nude Mice | Ca Ski Xenograft | 1 mg/kg | Intraperitoneal, twice a week for 4 weeks | Significant reduction in tumor weight and volume | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general workflow for assessing its anti-cancer activity.
Caption: this compound mechanism of action.
Caption: General experimental workflow.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound. Specific details may need to be optimized for different cell lines and experimental conditions.
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the desired concentration of this compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot for IAP and Caspase Levels
-
Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cIAP1, cIAP2, XIAP, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
This compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule. Include a vehicle control group.
-
Tumor Measurement: Measure tumor volume with calipers every few days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Clinical Development
As of the latest available information, there are no publicly disclosed clinical trial results specifically for this compound. However, several other SMAC mimetics, such as LCL161, birinapant, and GDC-0152, have undergone or are currently in clinical trials for various cancers. These trials have shown that SMAC mimetics are generally well-tolerated, with some evidence of anti-tumor activity, particularly when used in combination with other therapies. The clinical development of these related compounds provides a strong rationale for the continued investigation of this compound in a clinical setting.
Conclusion
This compound is a potent SMAC mimetic that effectively induces apoptosis and sensitizes cancer cells to other treatments by antagonizing IAP proteins. Its dual mechanism of action, involving both direct caspase activation and modulation of the NF-κB pathway, makes it an attractive candidate for further development as an anti-cancer therapeutic. The preclinical data summarized in this guide highlight its potential, and the provided experimental protocols offer a framework for its continued investigation. Future studies, including well-designed clinical trials, are warranted to fully elucidate the therapeutic potential of this compound in the treatment of cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis [ouci.dntb.gov.ua]
- 6. selleckchem.com [selleckchem.com]
- 7. SMAC Mimetic this compound Co-Treatment Downregulates the Factors Involved in Resistance and Relapse of Cancer: IAPs and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Offensive: BV6's Orchestration of Extrinsic and Intrinsic Apoptotic Pathways
A Technical Guide for Researchers and Drug Development Professionals
Abstract
BV6, a synthetic small molecule, has emerged as a potent antagonist of the Inhibitor of Apoptosis Proteins (IAPs), positioning it as a promising agent in oncology research and development. This technical guide delves into the core mechanisms by which this compound Dismantles the cellular defenses against apoptosis, focusing on its intricate involvement in both the extrinsic and intrinsic pathways. By targeting key IAP members—cIAP1, cIAP2, and XIAP—this compound initiates a cascade of events that culminates in programmed cell death. This document provides a comprehensive overview of the signaling pathways affected by this compound, detailed experimental protocols for assessing its activity, and quantitative data to support its mechanism of action, offering a valuable resource for researchers, scientists, and drug development professionals in the field of cancer therapeutics.
Introduction to this compound: An IAP Antagonist
This compound is a bivalent SMAC (Second Mitochondria-derived Activator of Caspases) mimetic, designed to mimic the endogenous IAP antagonist, SMAC/DIABLO. The primary targets of this compound are the cellular Inhibitor of Apoptosis Protein 1 (cIAP1), cellular Inhibitor of Apoptosis Protein 2 (cIAP2), and the X-linked Inhibitor of Apoptosis Protein (XIAP).[1][2] These IAPs are frequently overexpressed in cancer cells, contributing to therapeutic resistance by inhibiting caspase activity and promoting cell survival.[3] this compound's mechanism of action involves binding to the BIR (Baculoviral IAP Repeat) domains of these IAPs, thereby disrupting their anti-apoptotic functions.
This compound and the Extrinsic Apoptotic Pathway
The extrinsic apoptotic pathway is initiated by the binding of death ligands, such as Tumor Necrosis Factor-alpha (TNF-α) or TRAIL, to their corresponding death receptors on the cell surface.[4][5] This engagement leads to the formation of the Death-Inducing Signaling Complex (DISC), which in turn activates initiator caspase-8.[6]
This compound significantly sensitizes cancer cells to extrinsic apoptotic stimuli.[3] Its primary role in this pathway is the degradation of cIAP1 and cIAP2. Upon binding to cIAPs, this compound induces their auto-ubiquitination and subsequent proteasomal degradation.[2] The depletion of cIAPs has two major consequences:
-
Stabilization of RIPK1: In the absence of cIAPs, Receptor-Interacting Protein Kinase 1 (RIPK1) is no longer ubiquitinated and targeted for degradation. Stabilized RIPK1 can then participate in the formation of a pro-apoptotic complex with FADD and pro-caspase-8, known as the ripoptosome, leading to caspase-8 activation.
-
Induction of TNF-α Production: The degradation of cIAPs leads to the activation of the non-canonical NF-κB pathway, which can result in the production and secretion of TNF-α.[7] This secreted TNF-α can then act in an autocrine or paracrine manner to further stimulate the extrinsic apoptotic pathway.[8]
Visualizing the Extrinsic Pathway Intervention by this compound
Caption: this compound promotes extrinsic apoptosis by inhibiting cIAP1/2.
This compound and the Intrinsic Apoptotic Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is triggered by intracellular stresses such as DNA damage or growth factor withdrawal.[9] This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which control the permeability of the mitochondrial outer membrane.[10] The release of cytochrome c from the mitochondria into the cytosol is a key event, leading to the formation of the apoptosome and the activation of initiator caspase-9.[9]
This compound's influence on the intrinsic pathway is primarily mediated through its antagonism of XIAP.[11][12] XIAP is a potent IAP that directly binds to and inhibits the activity of effector caspases-3 and -7, as well as the initiator caspase-9.[6] By binding to the BIR3 domain of XIAP, this compound prevents XIAP from inhibiting caspase-9, thereby allowing the apoptotic signal to proceed.[13] Although this compound can induce the degradation of cIAPs, its effect on XIAP is primarily inhibitory rather than degradative.[6]
Visualizing the Intrinsic Pathway Intervention by this compound
Caption: this compound promotes intrinsic apoptosis by inhibiting XIAP.
Quantitative Analysis of this compound Activity
The efficacy of this compound can be quantified through various in vitro assays. The following tables summarize key quantitative data reported in the literature.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| NCI-H23 | Non-Small Cell Lung Cancer | Not specified | [14] |
| HCC193 | Non-Small Cell Lung Cancer | ~1 | [15] |
| H460 | Non-Small Cell Lung Cancer | ~5 | [15] |
| MCF-7 | Breast Cancer | Not specified | [3] |
| MDA-MB-231 | Breast Cancer | Not specified | [3] |
Table 2: Binding Affinity of SMAC Mimetics for IAPs
| Compound | cIAP1-BIR3 (Ki, nM) | cIAP2-BIR3 (Ki, nM) | XIAP-BIR3 (Ki, nM) | Citation |
| SM-406 (Xevinapant) | 1.9 | 5.1 | 66.4 | [13] |
| GDC-0152 | 17 | 43 | 28 | [13] |
| Birinapant | <1 (Kd) | Lower Affinity | 45 (Kd) | [13][16] |
Table 3: this compound-Induced Changes in Apoptotic Markers
| Cell Line | Treatment | Marker | Fold Change/Effect | Citation |
| NCI-H23 | This compound (1 µM & 2 µM) | XIAP mRNA | Downregulated | [11][12] |
| NCI-H23 | This compound (1 µM & 2 µM) | cIAP-1 mRNA | Downregulated | [11][12] |
| NCI-H23 | This compound (1 µM & 2 µM) | cIAP-2 mRNA | Downregulated | [11][12] |
| NCI-H23 | This compound (1 µM & 2 µM) | Caspase-6 mRNA | Upregulated | [11][12] |
| NCI-H23 | This compound (1 µM & 2 µM) | Caspase-7 mRNA | Upregulated | [11][12] |
| HCC193 | This compound (1µM) | Cleaved Caspase-3 | Increased | [15] |
| H460 | This compound (5µM) | Cleaved Caspase-3 | Increased | [15] |
Experimental Protocols
Western Blot Analysis of IAP and Caspase Levels
This protocol describes the detection of IAP proteins (cIAP1, cIAP2, XIAP) and cleaved caspases by Western blotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for cIAP1, cIAP2, XIAP, cleaved caspase-3, -8, -9)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with this compound at desired concentrations and time points. Harvest cells, wash with ice-cold PBS, and lyse in cell lysis buffer on ice.[5][17]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.[5]
-
Gel Electrophoresis: Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.[17]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by washing and incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[5]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as required.
-
Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.[8][19] Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[20] Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
TNF-α ELISA
This protocol measures the concentration of secreted TNF-α in the cell culture supernatant.
Materials:
-
Human TNF-α ELISA Kit
-
Cell culture supernatant
-
Plate reader
Procedure:
-
Sample Collection: Collect the cell culture supernatant from this compound-treated and control cells. Centrifuge to remove cellular debris.[1][11]
-
ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.[3][15][21]
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Quantification: Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.[3]
Experimental Workflow Visualization
Caption: Workflow for investigating this compound's pro-apoptotic effects.
Conclusion
This compound demonstrates a multifaceted approach to inducing apoptosis in cancer cells by effectively targeting key nodes in both the extrinsic and intrinsic pathways. Its ability to induce the degradation of cIAP1 and cIAP2 sensitizes cells to death receptor-mediated apoptosis and can trigger an autocrine TNF-α loop. Concurrently, its inhibition of XIAP unleashes the activity of caspases-9, -3, and -7, promoting the execution of the intrinsic apoptotic program. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to further explore and harness the therapeutic potential of this compound and other SMAC mimetics in the fight against cancer. Further investigations into the synergistic effects of this compound with conventional chemotherapies and other targeted agents are warranted to fully realize its clinical utility.
References
- 1. abcam.cn [abcam.cn]
- 2. invivogen.com [invivogen.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. origene.com [origene.com]
- 6. Targeting XIAP for Promoting Cancer Cell Death—The Story of ARTS and SMAC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. researchgate.net [researchgate.net]
- 11. file.elabscience.com [file.elabscience.com]
- 12. youtube.com [youtube.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Recent advances in understanding inhibitor of apoptosis proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad.com [bio-rad.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to Foundational Research on IAP Inhibitors and Smac Mimetics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational research surrounding Inhibitor of Apoptosis (IAP) proteins and the development of Smac mimetics as potential cancer therapeutics. This document provides a comprehensive overview of the core mechanisms, quantitative data on key compounds, detailed experimental protocols, and visual representations of the critical signaling pathways.
Core Concepts: IAP Proteins and Smac Mimetics
Inhibitor of Apoptosis (IAP) proteins are a family of endogenous regulators of programmed cell death, or apoptosis.[1][2] Key members of this family include X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2).[3][4] These proteins are characterized by the presence of one to three baculovirus IAP repeat (BIR) domains, which are crucial for their function.[5] IAPs, particularly XIAP, can directly bind to and inhibit caspases, the key effector enzymes of apoptosis.[4][6] Overexpression of IAPs is a common feature in many cancers and is associated with tumor progression and resistance to conventional chemotherapies.[1][6]
The discovery of the endogenous IAP antagonist, Second Mitochondria-derived Activator of Caspases (Smac), also known as DIABLO, provided a crucial breakthrough in targeting IAPs for cancer therapy.[3][7] Smac is released from the mitochondria into the cytosol in response to apoptotic stimuli.[6] It functions by binding to the BIR domains of IAPs, thereby neutralizing their inhibitory effect on caspases and promoting apoptosis.[4][7] This interaction is mediated by the N-terminal tetrapeptide motif (AVPI) of mature Smac.[7]
This understanding led to the rational design and development of small-molecule Smac mimetics, which mimic the action of the endogenous Smac protein.[3][7] These compounds bind to the BIR domains of IAPs, primarily cIAP1, cIAP2, and XIAP, leading to the inhibition of their anti-apoptotic functions.[3][8] Notably, the binding of Smac mimetics to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[3][8] This degradation of cIAPs has a dual effect: it removes their direct inhibition of caspase-8 activation and also leads to the stabilization of NF-κB-inducing kinase (NIK), activating the non-canonical NF-κB pathway.[9] The subsequent production of inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNFα), can then act in an autocrine or paracrine manner to induce apoptosis in a sensitized cellular environment where IAP-mediated protection is abrogated.[10]
Quantitative Data on Key Smac Mimetics
The following table summarizes the binding affinities (Ki) and cellular potencies (IC50) of several well-characterized Smac mimetics against key IAP proteins. This data provides a quantitative basis for comparing the activity of these compounds.
| Compound | Target IAP | Binding Affinity (Ki, nM) | Cell Growth Inhibition (IC50, nM) | Cell Line |
| GDC-0152 | XIAP BIR3 | 28 | - | - |
| cIAP1 BIR3 | 17 | - | - | |
| cIAP2 BIR3 | 43 | - | - | |
| SM-406 (AT-406/Debio1143) | XIAP BIR3 | 66.4 | - | - |
| cIAP1 BIR3 | 1.9 | - | - | |
| cIAP2 BIR3 | 5.1 | - | - | |
| Birinapant (TL32711) | XIAP | 45 (Kd) | - | - |
| cIAP1 | < 1 (Kd) | - | - | |
| Compound 7 (from Sun et al.) | XIAP | 36 | 200 | MDA-MB-231 |
| cIAP1 | < 1 | - | - | |
| cIAP2 | < 1.9 | - | - | |
| SM-164 | XIAP (BIR2-BIR3) | 0.5 | - | - |
| cIAP1 | low nM | - | - | |
| cIAP2 | low nM | - | - |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational research of IAP inhibitors and Smac mimetics.
Fluorescence Polarization (FP)-Based Binding Assay
This assay is used to determine the binding affinity (Ki or Kd) of Smac mimetics to purified IAP BIR domains.
Principle: A fluorescently labeled peptide tracer derived from the N-terminus of Smac binds to the IAP BIR domain, resulting in a high fluorescence polarization signal. Unlabeled Smac mimetics compete with the tracer for binding, causing a decrease in the polarization signal in a concentration-dependent manner.
Protocol:
-
Reagents: Purified recombinant IAP BIR domain protein (e.g., XIAP BIR3, cIAP1 BIR3), fluorescently labeled Smac-derived peptide (e.g., FAM-AVPI), Smac mimetic compounds, assay buffer (e.g., 100 mM potassium phosphate, pH 7.5; 100 µg/mL bovine gamma globulin; 0.02% sodium azide).
-
Procedure:
-
Prepare a series of dilutions of the Smac mimetic compound.
-
In a 96-well or 384-well black plate, add a fixed concentration of the IAP BIR domain protein and the fluorescent tracer.
-
Add the diluted Smac mimetic compounds to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis: The data is fitted to a competitive binding equation to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
cIAP1 Degradation Assay (Western Blot)
This assay is used to assess the ability of Smac mimetics to induce the degradation of cIAP1 in cells.
Principle: Smac mimetics induce the E3 ligase activity of cIAP1, leading to its auto-ubiquitination and subsequent degradation by the proteasome. This reduction in cIAP1 protein levels can be detected by Western blotting.
Protocol:
-
Cell Culture: Plate cancer cells (e.g., MDA-MB-231) and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the Smac mimetic for a specified time course (e.g., 0, 1, 2, 4, 8 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for cIAP1. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities to determine the relative decrease in cIAP1 levels compared to the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to quantify the induction of apoptosis by Smac mimetics.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the nucleus of late apoptotic or necrotic cells.
Protocol:
-
Cell Culture and Treatment: Plate cells and treat them with the Smac mimetic, alone or in combination with a sensitizing agent like TNFα, for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells, including any floating cells, by trypsinization and centrifugation.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V (e.g., FITC or APC) and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the level of apoptosis induction.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways and a typical experimental workflow for evaluating Smac mimetics.
Caption: IAP signaling pathway and the mechanism of action of Smac mimetics.
Caption: A typical experimental workflow for the preclinical evaluation of Smac mimetics.
References
- 1. graphviz.org [graphviz.org]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]
- 7. devtoolsdaily.com [devtoolsdaily.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 10. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BV6 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
BV6 is a synthetic, cell-permeable, bivalent SMAC (Second Mitochondria-derived Activator of Caspases) mimetic. It functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs), specifically targeting cIAP1, cIAP2, and XIAP.[1][2][3] By mimicking the endogenous SMAC/DIABLO protein, this compound promotes the degradation of IAPs, leading to the activation of apoptotic signaling pathways and subsequent cell death in cancer cells.[3][4] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on apoptosis and cell viability.
Mechanism of Action
This compound exerts its pro-apoptotic effects by binding to the BIR (Baculoviral IAP Repeat) domains of IAPs, which leads to the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[3][4][5] This degradation removes the inhibitory effect of cIAPs on the non-canonical NF-κB pathway, resulting in the stabilization of NF-κB-inducing kinase (NIK) and the processing of p100 to p52.[4][6] Furthermore, by antagonizing XIAP, this compound relieves the inhibition of caspases, particularly caspase-3, -7, and -9, thereby promoting the execution phase of apoptosis.[5] this compound can also sensitize cancer cells to extrinsic apoptosis inducers like TNF-α and TRAIL.[4][6]
Signaling Pathway Diagram
Caption: this compound inhibits IAPs, leading to apoptosis and NF-κB activation.
Quantitative Data Summary
The following tables summarize the reported effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| HCC193 | Non-Small Cell Lung Carcinoma | 7.2 | MTS |
| H460 | Non-Small Cell Lung Carcinoma | >30 | MTS |
| MCF7 | Breast Cancer | 5.36 | MTT |
| MDA-MB-231 | Breast Cancer | 3.71 | MTT |
Table 2: Effect of this compound on Cell Viability
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | % Decrease in Viability |
| L363 | 10 | 24 | Significant |
| MMI.s | 10 | 24 | Significant |
| HT1080 | 10 | 24 | Significant |
| Jurkat | 10 | 24 | Significant |
| MCF7 | 5 | 24 | ~30% |
| MCF7 | 20 | 24 | ~70% |
| MDA-MB-231 | 1 | 24 | ~60% |
| MDA-MB-231 | 20 | 24 | ~83% |
Experimental Protocols
Cell Culture and Maintenance
This protocol provides general guidelines for culturing cell lines for use in this compound experiments. Specific conditions may vary depending on the cell line.
Materials:
-
Cancer cell line of interest (e.g., HCC193, H460, MCF7, MDA-MB-231)
-
Complete growth medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
Trypsin-EDTA (for adherent cells)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Prepare complete growth medium by supplementing the basal medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.
-
For adherent cells, subculture when they reach 80-90% confluency. For suspension cells, subculture every 2-3 days to maintain optimal cell density.
-
To passage adherent cells, wash with PBS, add Trypsin-EDTA, and incubate for a few minutes until cells detach. Neutralize trypsin with complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and re-seed into new flasks.
-
For suspension cells, directly dilute the cell suspension into fresh medium to the desired density.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Procedure:
-
Prepare a stock solution of this compound by dissolving it in DMSO. A common stock concentration is 10 mM.[1]
-
For example, to prepare a 10 mM stock solution of this compound (MW: 1205.6 g/mol ), dissolve 1.206 mg of this compound in 100 µL of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Cell Viability Assay (MTS/MTT)
This protocol is used to determine the effect of this compound on cell proliferation and viability.
Materials:
-
Cells cultured as described in Protocol 1
-
96-well cell culture plates
-
This compound stock solution (from Protocol 2)
-
Complete growth medium
-
MTS or MTT assay kit
-
Microplate reader
Procedure:
-
Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.[1][2]
-
Allow the cells to adhere overnight (for adherent cells).
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentrations typically range from 1 µM to 30 µM.[1][3] Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 490 nm for MTS).[1]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Experimental Workflow Diagram
Caption: Workflow for assessing cell viability after this compound treatment.
Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression of key proteins involved in the this compound signaling pathway.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cIAP1, anti-cIAP2, anti-XIAP, anti-cleaved caspase-3, anti-PARP, anti-NIK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture and treat cells with the desired concentrations of this compound for the specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.
Troubleshooting
-
Low this compound Efficacy:
-
Ensure the this compound stock solution is properly prepared and stored. Avoid repeated freeze-thaw cycles.
-
Confirm the cell line is sensitive to this compound. Some cell lines may be resistant.[1]
-
Optimize the concentration and incubation time of this compound.
-
-
High Background in Western Blots:
-
Increase the number and duration of washing steps.
-
Optimize the antibody concentrations.
-
Ensure the blocking step is sufficient.
-
-
Inconsistent Results:
-
Maintain consistent cell culture conditions, including cell passage number and confluency.
-
Ensure accurate pipetting and cell seeding densities.
-
Conclusion
This compound is a potent IAP antagonist that can induce apoptosis in a variety of cancer cell lines. The protocols provided here offer a framework for investigating the cellular and molecular effects of this compound. Researchers can adapt these methods to their specific cell lines and experimental questions to further elucidate the therapeutic potential of targeting IAPs in cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. invivogen.com [invivogen.com]
- 4. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis [ouci.dntb.gov.ua]
- 5. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Sensitizing Cancer Cells to TRAIL-Induced Apoptosis using BV6
Introduction
Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) is a promising anti-cancer agent due to its ability to selectively induce apoptosis in cancer cells while sparing most normal cells.[1][2][3] However, the therapeutic efficacy of TRAIL is often limited by the development of resistance in many cancer types.[2][4] One of the key mechanisms of TRAIL resistance involves the overexpression of Inhibitor of Apoptosis Proteins (IAPs), which block the caspase cascade required for apoptosis.[5][6]
BV6 is a small molecule, bivalent SMAC (Second Mitochondria-derived Activator of Caspases) mimetic that functions as an IAP antagonist.[7][8][9] By mimicking the endogenous IAP inhibitor SMAC/DIABLO, this compound can induce the degradation of IAPs, thereby restoring the sensitivity of resistant cancer cells to TRAIL-induced apoptosis.[5][7][10] These application notes provide an overview of the mechanism of this compound, protocols for its use in combination with TRAIL, and expected outcomes in cancer cell lines.
Mechanism of Action
This compound targets cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP) for proteasomal degradation.[8][9][10] The degradation of these IAPs has two major consequences for sensitizing cells to TRAIL:
-
Promotion of Caspase-8 Activation: In the extrinsic apoptosis pathway initiated by TRAIL, the binding of TRAIL to its death receptors (DR4/DR5) leads to the formation of the Death-Inducing Signaling Complex (DISC). Within the DISC, procaspase-8 is cleaved and activated. cIAPs can interfere with this process. By inducing the degradation of cIAPs, this compound facilitates robust caspase-8 activation at the DISC.[7]
-
Amplification of the Apoptotic Signal: Activated caspase-8 cleaves and activates downstream executioner caspases like caspase-3 and caspase-7.[11] It can also cleave Bid to truncated Bid (tBid), which translocates to the mitochondria and initiates the intrinsic apoptosis pathway. This leads to the release of cytochrome c and SMAC/DIABLO, further promoting caspase activation. XIAP is a potent inhibitor of caspase-3, -7, and -9. The degradation of XIAP by this compound removes this critical block, allowing for a sustained and amplified apoptotic signal.[7][8]
This dual action makes this compound a potent sensitizer for TRAIL-based therapies.
Caption: this compound and TRAIL signaling pathway leading to apoptosis.
Data Presentation
The synergistic effect of combining this compound and TRAIL has been quantified in various cancer cell lines. The tables below summarize representative data on cell viability and apoptosis.
Table 1: Effect of this compound and TRAIL on Cancer Cell Viability
| Cell Line | Treatment | Concentration | % Cell Viability (Relative to Control) |
| HT1080 | This compound | 5 µM | ~85% |
| TRAIL | 50 ng/mL | ~90% | |
| This compound + TRAIL | 5 µM + 50 ng/mL | ~40% | |
| HT29 | This compound | 10 µM | ~90% |
| TRAIL | 100 ng/mL | ~95% | |
| This compound + TRAIL | 10 µM + 100 ng/mL | ~55% | |
| HCC193 | This compound | 1 µM | ~70% |
| Radiation | 2 Gy | ~60% | |
| This compound + Radiation | 1 µM + 2 Gy | ~40% (DER = 1.38)[8] | |
| H460 | This compound | 5 µM | ~85% |
| Radiation | 2 Gy | ~75% | |
| This compound + Radiation | 5 µM + 2 Gy | ~50% (DER = 1.42)[8] |
Note: Data are representative and compiled from typical results shown in the literature.[7][8] DER: Dose Enhancement Ratio.
Table 2: Induction of Apoptosis by this compound and TRAIL Co-treatment
| Cell Line | Treatment | Concentration | % Apoptotic Cells (Annexin V+) |
| MCF-7 | Control | - | <5% |
| This compound | 5 µM | ~10% | |
| TRAIL | 100 ng/mL | ~15% | |
| This compound + TRAIL | 5 µM + 100 ng/mL | ~50% | |
| MDA-MB-231 | Control | - | <5% |
| This compound | 2 µM | ~8% | |
| TRAIL | 50 ng/mL | ~10% | |
| This compound + TRAIL | 2 µM + 50 ng/mL | ~45% |
Note: Apoptosis rates are illustrative based on findings in breast cancer cell lines.[5]
Experimental Protocols
Caption: General experimental workflow for studying this compound and TRAIL synergy.
Protocol 1: Cell Viability Assay (MTT-Based)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Recombinant Human TRAIL/Apo2L
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of this compound and TRAIL. Remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound, TRAIL, or the combination. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the untreated control wells to determine the percentage of cell viability.
Protocol 2: Western Blot for IAP Degradation and Caspase Activation
This protocol is used to detect changes in protein levels of IAPs and key apoptosis markers.
Materials:
-
Treated cells from a 6-well plate or 10 cm dish
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cIAP1, anti-XIAP, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control.
Protocol 3: Caspase-3/7 Activity Assay (Fluorometric)
This protocol quantifies the activity of executioner caspases, which is a direct measure of apoptosis.[12][13]
Materials:
-
Treated cells in a 96-well, clear-bottom black plate
-
Caspase-Glo® 3/7 Reagent or similar (containing a luminogenic caspase-3/7 substrate)
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment: Seed 10,000 cells per well in a 96-well black plate. After 24 hours, treat the cells with this compound, TRAIL, or the combination as described in Protocol 1. Include a no-cell control for background measurement.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence or fluorescence of each well using a plate reader. The signal is proportional to the amount of active caspase-3/7.
-
Data Analysis: Subtract the background reading (no-cell control) from all experimental wells. The fold increase in caspase activity can be calculated relative to the untreated control.
References
- 1. TRAIL stabilization and cancer cell sensitization to its pro-apoptotic activity achieved through genetic fusion with arginine deiminase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of TRAIL in Apoptosis and Immunosurveillance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Death to the bad guys: targeting cancer via Apo2L/TRAIL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Trailing TRAIL Resistance: Novel Targets for TRAIL Sensitization in Cancer Cells [frontiersin.org]
- 5. SMAC Mimetic this compound Co-Treatment Downregulates the Factors Involved in Resistance and Relapse of Cancer: IAPs and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
- 10. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Controlling TRAIL-mediated caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: BV6 and TNF-alpha Combination Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of the Smac mimetic BV6 with Tumor Necrosis Factor-alpha (TNF-alpha) represents a promising therapeutic strategy to overcome resistance to apoptosis in cancer cells. This compound, a small molecule antagonist of Inhibitor of Apoptosis Proteins (IAPs), effectively sensitizes cancer cells to TNF-alpha-induced cell death. This document provides detailed application notes, experimental protocols, and a summary of the underlying signaling pathways for researchers investigating this combination therapy.
The core mechanism involves this compound-mediated degradation of cellular IAPs (cIAP1 and cIAP2), which are frequently overexpressed in cancer cells and contribute to therapeutic resistance.[1] This degradation leads to the activation of the non-canonical NF-κB pathway and enhances the pro-apoptotic signaling cascade initiated by TNF-alpha, ultimately resulting in increased caspase activation and tumor cell apoptosis.[1]
Data Presentation
The following tables summarize the quantitative data on the cytotoxic effects of this compound and its synergistic activity with TNF-alpha in various cancer cell lines.
Table 1: Cytotoxicity of this compound as a Single Agent
| Cell Line | Cancer Type | IC50 of this compound (µM) | Exposure Time (hours) |
| HT1080 | Fibrosarcoma | ~5 | 72 |
| HT29 | Colorectal Carcinoma | >10 | 72 |
| MCF7 | Breast Carcinoma | >10 | 72 |
| PC3 | Prostate Carcinoma | >10 | 72 |
Note: Data is estimated from graphical representations in the source literature and should be considered approximate.
Table 2: Synergistic Cytotoxicity of this compound and TNF-alpha Combination
| Cell Line | This compound Concentration (µM) | TNF-alpha Concentration (ng/mL) | % Cell Viability (Combination) | % Cell Viability (this compound alone) | % Cell Viability (TNF-alpha alone) |
| HT1080 | 2.5 | 10 | ~20% | ~80% | ~90% |
| HT29 | 10 | 10 | ~40% | ~90% | ~95% |
| MCF7 | 10 | 10 | ~60% | ~95% | ~98% |
| PC3 | 10 | 10 | ~70% | ~95% | ~98% |
Note: Data is estimated from graphical representations in the source literature and should be considered approximate.
Signaling Pathway
The combination of this compound and TNF-alpha triggers a cascade of molecular events culminating in apoptosis. This compound targets and induces the degradation of cIAP1 and cIAP2, leading to the stabilization of NIK and activation of the non-canonical NF-κB pathway. This sensitizes the cell to TNF-alpha. Upon binding to its receptor (TNFR1), TNF-alpha initiates the formation of Complex I, which can lead to cell survival. However, in the presence of this compound, the signaling shifts towards the formation of the death-inducing Complex II, leading to the activation of caspase-8 and the subsequent executioner caspases-3 and -7, and ultimately, apoptosis.
Caption: this compound and TNF-alpha signaling pathway leading to apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining cell viability following treatment with this compound and/or TNF-alpha.
Materials:
-
Cancer cell lines (e.g., HT1080, HT29)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
TNF-alpha (stock solution in sterile water or PBS with BSA)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and TNF-alpha in complete growth medium.
-
Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include wells for untreated controls and vehicle controls (DMSO).
-
Incubate the plate for the desired time period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol is for quantifying apoptosis induced by this compound and TNF-alpha.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound and TNF-alpha
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound and/or TNF-alpha for the specified time.
-
Harvest the cells, including both adherent and floating populations, by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caption: Workflow for apoptosis detection by flow cytometry.
Western Blot Analysis
This protocol is for detecting changes in protein expression and cleavage of key signaling molecules.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cIAP1, anti-cIAP2, anti-caspase-8, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cell pellets in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
References
Application Notes and Protocols for Assessing Cell Viability Following BV6 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: BV6 is a bivalent second mitochondrial activator of caspases (SMAC) mimetic that potently antagonizes Inhibitor of Apoptosis Proteins (IAPs), such as cIAP1, cIAP2, and XIAP.[1][2] IAPs are frequently overexpressed in cancer cells, contributing to therapeutic resistance by inhibiting apoptosis. This compound mimics the function of the endogenous SMAC/DIABLO protein, which is a natural antagonist of IAPs.[1][3] By binding to IAPs, this compound induces their auto-ubiquitination and subsequent proteasomal degradation, thereby relieving the inhibition of caspases and promoting apoptosis.[1][2][3] Consequently, this compound can induce cell death directly or sensitize cancer cells to other pro-apoptotic stimuli like TNF-α or chemotherapeutic agents.[3][4]
Accurate assessment of cell viability and the mode of cell death induced by this compound is critical for its preclinical evaluation. This document provides detailed protocols for three common assays to measure the effects of this compound treatment: the MTT assay for metabolic activity, the Caspase-Glo® 3/7 assay for apoptosis execution, and the Annexin V-FITC assay for early apoptotic events.
Mechanism of Action: this compound-Induced Apoptosis
This compound functions by targeting IAPs, which are key negative regulators of apoptosis. The simplified signaling pathway is illustrated below.
Caption: this compound antagonizes IAPs, relieving their inhibition on caspases and initiating the caspase cascade that leads to apoptosis.
General Experimental Workflow
The general workflow for assessing cell viability after this compound treatment involves cell preparation, treatment, and subsequent analysis using a chosen assay.
Caption: A typical workflow for conducting cell viability experiments with this compound treatment.
Quantitative Data Summary
The following table summarizes typical experimental parameters for this compound treatment, which should be optimized for each cell line.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.1 µM - 20 µM | The IC50 can vary significantly between cell lines; a dose-response curve is essential. For example, the IC50 for HCC193 NSCLC cells is ~7.2 µM, while for MDA-MB-231 breast cancer cells it is ~3.71 µM.[5][6] |
| Incubation Time | 24 - 72 hours | Time-course experiments are recommended to determine the optimal endpoint. Effects on cIAP1 can be seen within an hour, but significant apoptosis may take 24 hours or longer.[2] |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Optimize for logarithmic growth phase during the treatment period (for 96-well plates). |
| Vehicle Control | DMSO (≤ 0.1%) | This compound is typically dissolved in DMSO. The final concentration of DMSO in the culture medium should be consistent across all wells and non-toxic to the cells.[5] |
Protocol 1: MTT Assay for Cell Metabolic Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
MTT solution (5 mg/mL in sterile PBS), store protected from light at -20°C.[7]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).[8]
-
96-well flat-bottom plates.
-
Multichannel pipette.
-
Microplate reader (absorbance at 570-590 nm).[9]
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
This compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully aspirate the medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[7][8][9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[8]
-
Solubilization: Carefully remove the MTT solution without disturbing the crystals. Add 100-150 µL of solubilization solvent (e.g., DMSO) to each well to dissolve the formazan.[8]
-
Measurement: Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Read the absorbance at 570 nm or 590 nm within 1 hour.[9]
-
Data Analysis: Subtract the absorbance of a blank well (medium and MTT only) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis
Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[10] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence), which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal proportional to caspase activity.[10][11][12]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent).
-
White-walled 96-well plates suitable for luminescence.
-
Luminometer.
Protocol:
-
Assay Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions by reconstituting the lyophilized substrate with the provided buffer.[10][12] Allow it to equilibrate to room temperature before use.
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate. Treat with this compound as described in the MTT protocol (Steps 1-3).
-
Reagent Addition: After the treatment incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of prepared Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[10][12] The single-step addition lyses the cells and initiates the luminescent reaction.
-
Incubation: Mix the contents by gently shaking the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.[10]
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with medium only) from all readings. Express the results as fold-change in caspase activity relative to the vehicle-treated control.
Protocol 3: Annexin V-FITC Assay for Early Apoptosis
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorophore like FITC.[13] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes. This allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Cold PBS.
-
Flow cytometer.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well or 12-well plates and treat with this compound as desired.
-
Cell Harvesting: After incubation, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300-500 x g for 5 minutes and resuspending the pellet.[14]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[14]
-
Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide solution to the cell suspension.[15][16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][14]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube.[13][14] Analyze the samples by flow cytometry as soon as possible (preferably within 1 hour).
-
Data Analysis:
-
Live cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Quantify the percentage of cells in each quadrant and compare treated samples to the vehicle control.
-
References
- 1. invivogen.com [invivogen.com]
- 2. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. SMAC Mimetic this compound Co-Treatment Downregulates the Factors Involved in Resistance and Relapse of Cancer: IAPs and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. ulab360.com [ulab360.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
- 12. promega.com [promega.com]
- 13. kumc.edu [kumc.edu]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. resources.novusbio.com [resources.novusbio.com]
Application Note: Detecting cIAP1 and XIAP Degradation Following BV6 Treatment Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inhibitor of Apoptosis Proteins (IAPs) are key regulators of programmed cell death and cell survival signaling pathways. Overexpression of IAPs, such as cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP), is a common feature in many cancers, contributing to tumor progression and resistance to therapy[1]. BV6, a small molecule Smac mimetic, antagonizes IAPs, leading to their degradation and subsequently inducing apoptosis in cancer cells.[2][3] This application note provides a detailed protocol for utilizing Western blot to monitor the degradation of cIAP1 and XIAP in response to this compound treatment, a critical step in the preclinical evaluation of IAP-targeting therapeutics.
Principle
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This method involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing for the target proteins using specific antibodies. In this protocol, we will use Western blot to assess the dose- and time-dependent effects of this compound on the protein levels of cIAP1 and XIAP.
Signaling Pathway of this compound-Induced IAP Degradation
This compound acts as a Smac/DIABLO mimetic, binding to the BIR domains of IAPs.[2] This binding event triggers the autoubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2. The degradation of cIAPs leads to the stabilization of NIK (NF-κB-inducing kinase), activating the non-canonical NF-κB pathway. Furthermore, by antagonizing XIAP, this compound relieves the inhibition of caspases (such as caspase-3, -7, and -9), promoting the apoptotic cascade.[4]
References
- 1. Discovery of a Potent Nonpeptidomimetic, Small-Molecule Antagonist of Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) and X-Linked Inhibitor of Apoptosis Protein (XIAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Optimization of Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western blot transfer techniques | Abcam [abcam.com]
Methodology for Assessing Apoptosis Induction by BV6: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BV6 is a small molecule SMAC (Second Mitochondria-derived Activator of Caspases) mimetic that potently antagonizes Inhibitor of Apoptosis Proteins (IAPs), such as cIAP1, cIAP2, and XIAP.[1] By mimicking the function of the endogenous protein SMAC/DIABLO, this compound relieves the IAP-mediated inhibition of caspases, thereby promoting programmed cell death, or apoptosis.[1] This property makes this compound a compound of significant interest in cancer research and drug development, as many cancer cells overexpress IAPs to evade apoptosis.[2] Assessing the pro-apoptotic efficacy of this compound is crucial for its preclinical and clinical development.
These application notes provide a detailed overview of the methodologies used to assess apoptosis induction by this compound in cancer cell lines. The protocols outlined below cover essential assays for quantifying apoptosis and elucidating the underlying molecular mechanisms.
Data Presentation: Quantitative Analysis of this compound-Induced Apoptosis
The following tables summarize the dose-dependent effects of this compound on cell viability and apoptosis induction in various cancer cell lines.
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines after 24-hour Treatment
| Cell Line | IC50 (µM) |
| MCF7 | 5.36[2] |
| MDA-MB-231 | 3.71[2] |
Table 2: Apoptosis Induction by this compound in Combination with TRAIL and TNFα in Breast Cancer Cell Lines
| Cell Line | Treatment | Percentage of Apoptotic Cells (%) |
| MCF7 | TRAIL (50 ng/mL) | 20-25[2] |
| This compound (1 µM) + TRAIL (50 ng/mL) | 30-45[2] | |
| TNFα (50 ng/mL) | 20-25[2] | |
| This compound (1 µM) + TNFα (50 ng/mL) | 30-45[2] | |
| MDA-MB-231 | TRAIL (50 ng/mL) | 25-41[2] |
| This compound (1 µM) + TRAIL (50 ng/mL) | 20-30[2] | |
| TNFα (50 ng/mL) | 25-41[2] | |
| This compound (1 µM) + TNFα (50 ng/mL) | 20-30[2] |
Table 3: this compound Treatment Conditions for Sensitization to Radiation in Non-Small Cell Lung Carcinoma (NSCLC) Cell Lines
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Dose Enhancement Ratio (DER) |
| HCC193 | 1 | 24 | 1.38[3] |
| H460 | 5 | 48 | 1.42[3] |
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits IAPs, leading to the stabilization of RIPK1 and the formation of Complex IIa, which activates caspase-8 and the downstream executioner caspase-3, resulting in apoptosis.
Experimental Workflow for Assessing this compound-Induced Apoptosis
Caption: A general workflow for assessing this compound-induced apoptosis, from cell treatment to data analysis.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Seed the desired cancer cell line (e.g., MCF7, MDA-MB-231, HCC193, H460) in 6-well, 24-well, or 96-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM to 20 µM).
-
Treatment: Replace the existing cell culture medium with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO-treated) group.
-
Incubation: Incubate the cells for the desired time points (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.
Annexin V/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[4][5]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin-Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[5]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting: After this compound treatment, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.[5]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[6]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Analysis: Add 400 µL of 1X Annexin-Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.[7][8]
Materials:
-
Caspase-Glo® 3/7 Reagent (Promega)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Plating: Seed cells in a white-walled 96-well plate at a density of approximately 10,000 cells per well in 100 µL of medium.
-
This compound Treatment: Treat cells with the desired concentrations of this compound and incubate for the appropriate time.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the Caspase-Glo® 3/7 Buffer. Allow the reagent to equilibrate to room temperature before use.
-
Assay: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker for 30 seconds and then incubate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence of each well using a luminometer.
Data Interpretation:
-
An increase in luminescence is directly proportional to the amount of active caspase-3/7 in the sample, indicating an increase in apoptosis.
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of key apoptosis-related proteins following this compound treatment.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cIAP1, anti-cIAP2, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: After this compound treatment, wash the cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
Data Interpretation:
-
cIAP1 and cIAP2: A decrease in the protein levels of cIAP1 and cIAP2 indicates that this compound is engaging its target.[10]
-
Cleaved Caspase-3: An increase in the cleaved (active) form of caspase-3 is a hallmark of apoptosis.[11]
-
Cleaved PARP: The cleavage of PARP by caspase-3 is another key indicator of apoptosis.[11]
-
β-actin: Used as a loading control to ensure equal protein loading in each lane.
References
- 1. invivogen.com [invivogen.com]
- 2. SMAC Mimetic this compound Co-Treatment Downregulates the Factors Involved in Resistance and Relapse of Cancer: IAPs and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. ulab360.com [ulab360.com]
- 8. promega.com [promega.com]
- 9. Effects of cIAP-1, cIAP-2 and XIAP triple knockdown on prostate cancer cell susceptibility to apoptosis, cell survival and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Optimizing Apoptosis Induction with BV6: A Guide to Treatment Duration
Application Note
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive overview of the optimal treatment duration for the SMAC mimetic BV6 to induce apoptosis in cancer cells. It includes quantitative data on apoptosis induction over time, detailed experimental protocols for key assays, and diagrams of the relevant signaling pathways and workflows.
Introduction
This compound is a bivalent second mitochondrial activator of caspases (SMAC) mimetic that potently antagonizes Inhibitor of Apoptosis Proteins (IAPs), such as cIAP1, cIAP2, and XIAP.[1][2] By mimicking the function of the endogenous SMAC/DIABLO protein, this compound relieves the IAP-mediated inhibition of caspases, thereby promoting programmed cell death, or apoptosis.[1][3] Understanding the kinetics of this compound-induced apoptosis is crucial for designing effective therapeutic strategies. This application note details the time-dependent effects of this compound on apoptosis induction and provides protocols for its characterization.
Mechanism of Action: this compound-Induced Apoptosis
This compound triggers apoptosis through a multi-step process that primarily involves the degradation of cellular IAPs (cIAPs). This leads to the activation of both the intrinsic and extrinsic apoptosis pathways.
Upon entering the cell, this compound binds to the BIR (Baculoviral IAP Repeat) domains of cIAP1 and cIAP2, inducing their rapid ubiquitination and subsequent proteasomal degradation.[4] The degradation of cIAPs leads to the stabilization of NF-κB-inducing kinase (NIK), activating the non-canonical NF-κB pathway.[1] This can result in the production of endogenous TNF-α, which can then act in an autocrine or paracrine manner to initiate the extrinsic apoptosis pathway via its receptor, TNFR1.[5]
Simultaneously, by antagonizing XIAP, this compound relieves the inhibition of executioner caspases, such as caspase-3 and caspase-7, and initiator caspase-9 of the intrinsic pathway.[5] The activation of caspase-8 in the extrinsic pathway and caspase-9 in the intrinsic pathway converges on the activation of caspase-3, leading to the cleavage of key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), and the execution of apoptosis.[2]
Time-Dependent Induction of Apoptosis by this compound
The induction of apoptosis by this compound is both concentration- and time-dependent.[5] The optimal duration of treatment can vary depending on the cell line and its specific molecular characteristics, such as the expression levels of IAPs.
Quantitative Analysis of Apoptosis Induction
The following tables summarize the time-course of apoptosis induction following this compound treatment in different cancer cell lines.
Table 1: Time-Dependent Caspase-3 Cleavage in NSCLC Cells
| Cell Line | This compound Concentration | Treatment Duration | Observation |
| HCC193 | 1 µM | 12 hours | Noticeable increase in cleaved caspase-3 |
| HCC193 | 1 µM | 12-48 hours | Time-dependent increase in cleaved caspase-3 |
| H460 | 5 µM | 48 hours | Significant reduction in XIAP levels and caspase-9 activation |
Data synthesized from a study on non-small cell lung cancer (NSCLC) cells.[5]
Table 2: this compound-Induced Cell Death in Various Cancer Cell Lines
| Cell Line | This compound Concentration | Treatment Duration | % Cell Death (approx.) |
| L363 (Multiple Myeloma) | 10 µM | 24 hours | ~40% |
| L363 (Multiple Myeloma) | 10 µM | 48 hours | ~60% |
| MM1.S (Multiple Myeloma) | 10 µM | 24 hours | ~35% |
| MM1.S (Multiple Myeloma) | 10 µM | 48 hours | ~55% |
| HT1080 (Fibrosarcoma) | 10 µM | 24 hours | ~30% |
| HT1080 (Fibrosarcoma) | 10 µM | 48 hours | ~50% |
| Jurkat (T-cell Leukemia) | 10 µM | 24 hours | ~25% |
| Jurkat (T-cell Leukemia) | 10 µM | 48 hours | ~45% |
Data is illustrative and synthesized from studies showing significant cell death at 24 and 48 hours. Actual percentages can vary.[1]
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound-induced apoptosis pathway.
Caption: Workflow for this compound apoptosis assessment.
Detailed Experimental Protocols
Protocol 1: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for the detection of early and late-stage apoptosis by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Deionized water
-
12 x 75 mm polystyrene tubes
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Treat cells with the desired concentrations of this compound for various time points (e.g., 0, 6, 12, 24, 48 hours). Include an untreated control.
-
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle trypsinization. For suspension cells, proceed to the next step.
-
Transfer cells to 12 x 75 mm tubes and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells once with cold PBS.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 2: Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
This protocol measures the activity of executioner caspases 3 and 7.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates suitable for luminescence measurements
-
Plate-reading luminometer
Procedure:
-
Cell Treatment:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 - 20,000 cells per well in 100 µL of culture medium.
-
Treat cells with this compound at various concentrations and for different durations. Include appropriate controls.
-
-
Assay Reagent Preparation:
-
Thaw the Caspase-Glo® 3/7 Buffer and allow it to equilibrate to room temperature.
-
Reconstitute the Caspase-Glo® 3/7 Substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.
-
-
Assay Procedure:
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Caspase activity is proportional to the luminescence signal.
-
Protocol 3: Western Blotting for Apoptosis Markers
This protocol is for the detection of cIAP1 degradation and cleavage of caspase-3 and PARP.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-cIAP1, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
After this compound treatment, wash cells with cold PBS and lyse in RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Conclusion
The optimal duration for this compound treatment to induce apoptosis is cell-type specific but generally falls within a 24 to 48-hour window for significant cell death to occur.[1] Shorter treatment times (e.g., 12 hours) can be sufficient to initiate the apoptotic cascade, as evidenced by the appearance of cleaved caspase-3.[5] For comprehensive analysis, a time-course experiment is recommended to determine the precise kinetics of apoptosis in the specific cell line of interest. The provided protocols offer robust methods for quantifying and visualizing this compound-induced apoptosis.
References
- 1. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ulab360.com [ulab360.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application of BV6 in Radio-Sensitization Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of BV6, a small molecule IAP antagonist, as a radio-sensitizing agent in cancer research. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the synergistic effects of this compound and ionizing radiation.
Introduction
Resistance to radiotherapy remains a significant challenge in cancer treatment. One of the key mechanisms of resistance is the evasion of apoptosis, often mediated by the overexpression of Inhibitor of Apoptosis (IAP) proteins. This compound is a bivalent Smac mimetic that antagonizes IAP proteins, specifically cIAP1 and XIAP, thereby promoting apoptosis. When used in combination with ionizing radiation, this compound has been shown to enhance the cytotoxic effects of radiation, a phenomenon known as radio-sensitization. This application note details the underlying mechanisms, experimental protocols, and expected outcomes of using this compound in radio-sensitization studies.
Mechanism of Action
This compound enhances radio-sensitization through the inhibition of IAP proteins, which are frequently overexpressed in cancer cells and contribute to therapeutic resistance. By binding to and promoting the degradation of cIAP1 and inhibiting XIAP, this compound removes the block on caspase activation. This allows for the efficient execution of apoptosis following DNA damage induced by ionizing radiation. Studies have shown that this this compound-induced radio-sensitization can proceed through both the extrinsic and intrinsic apoptotic pathways, depending on the cellular context.
Caption: this compound-mediated IAP inhibition enhances both extrinsic and intrinsic apoptotic pathways initiated by radiation.
Quantitative Data Summary
The efficacy of this compound as a radio-sensitizer has been quantified in various non-small cell lung cancer (NSCLC) cell lines. The Dose Enhancement Ratio (DER) is a common metric used to express the magnitude of this sensitization. A DER greater than 1 indicates a synergistic effect.
| Cell Line | This compound Concentration | Incubation Time | Dose Enhancement Ratio (DER) | Reference |
| HCC193 | 1 µM | 24 hours | 1.38 | [1][2] |
| H460 | 5 µM | 48 hours | 1.42 | [1][2] |
Experimental Protocols
Detailed protocols for key experiments to assess the radio-sensitizing effects of this compound are provided below.
Cell Culture and Reagents
-
Cell Lines: HCC193 and H460 NSCLC cell lines.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
This compound: Prepare a stock solution in DMSO and store at -20°C. Dilute to the final working concentration in the culture medium immediately before use.
Clonogenic Survival Assay
This assay is the gold standard for measuring the reproductive viability of cells after treatment with cytotoxic agents.
Caption: Workflow for the clonogenic survival assay to assess radio-sensitization.
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 6-well plates at densities determined by the radiation dose to yield approximately 50-100 colonies per well. Suggested seeding densities for NSCLC cells are:
-
0 Gy: 200-500 cells/well
-
2 Gy: 500-1000 cells/well
-
4 Gy: 1000-2000 cells/well
-
6 Gy: 2000-4000 cells/well
-
-
Allow cells to attach overnight.
-
-
Treatment:
-
Treat cells with the desired concentration of this compound (e.g., 1 µM for HCC193, 5 µM for H460) or vehicle control (DMSO).
-
Incubate for the desired time (e.g., 24 hours for HCC193, 48 hours for H460).
-
-
Irradiation:
-
Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6 Gy) using a licensed irradiator.
-
-
Incubation:
-
After irradiation, replace the medium with fresh culture medium.
-
Incubate the plates for 10-14 days, or until colonies are visible.
-
-
Staining and Counting:
-
Aspirate the medium and wash the wells with PBS.
-
Fix the colonies with a mixture of methanol and acetic acid (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet in methanol for 10 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for each treatment condition: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each radiation dose: SF = PE of treated cells / PE of control cells.
-
Plot the SF versus the radiation dose on a semi-logarithmic scale to generate survival curves.
-
Calculate the Dose Enhancement Ratio (DER) at a specific survival fraction (e.g., SF=0.5): DER = Dose (Gy) for radiation alone / Dose (Gy) for radiation + this compound.
-
Western Blot Analysis
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Protocol:
-
Sample Preparation:
-
Seed cells in 6-well plates and treat with this compound and/or radiation as described for the clonogenic assay.
-
At the desired time points post-treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-cIAP1
-
Anti-XIAP
-
Anti-cleaved Caspase-3
-
Anti-cleaved Caspase-8
-
Anti-cleaved Caspase-9
-
Anti-β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment.
Protocol:
-
Cell Preparation:
-
Seed cells in 6-well plates and treat with this compound and/or radiation.
-
At the desired time points, harvest both the adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Conclusion
This compound is a promising radio-sensitizing agent that targets the IAP family of proteins to enhance radiation-induced apoptosis. The protocols outlined in this document provide a framework for the preclinical evaluation of this compound in combination with radiotherapy. Careful execution of these experiments will provide valuable insights into the potential of this therapeutic strategy for the treatment of cancer.
References
Troubleshooting & Optimization
how to prepare BV6 stock solutions and working concentrations
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the preparation and use of BV6, a small molecule IAP antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: this compound should be reconstituted in Dimethyl Sulfoxide (DMSO).[1][2][3]
Q2: How should this compound stock solutions be stored?
A2: Store this compound stock solutions at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1][4] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]
Q3: What are typical working concentrations for this compound in cell culture experiments?
A3: The effective working concentration of this compound can vary depending on the cell line and experimental conditions. However, a common range for in vitro cell-based assays is between 1 µM and 20 µM.[3] For some sensitive cell lines, concentrations as low as 0.25 µM have been shown to be effective.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate observed in stock solution | Improper dissolution or exceeding solubility limit. | Gently warm the solution to 37°C and vortex or sonicate to aid dissolution.[2] Ensure the concentration does not exceed the solubility limit in DMSO (≥ 100 mg/mL). |
| Improper storage. | Ensure stock solutions are stored at the recommended temperatures (-20°C or -80°C) and are tightly sealed to prevent solvent evaporation.[1][4] | |
| Inconsistent experimental results | Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[2] |
| Degradation of this compound. | Ensure proper storage conditions and use the solution within the recommended timeframe. | |
| Low or no cellular response to this compound | Cell line resistance. | Some cell lines may be inherently resistant to Smac mimetics. Consider performing a dose-response experiment to determine the optimal concentration for your specific cell line. |
| Incorrect working concentration. | Verify the calculations for your working dilution. It is advisable to prepare fresh working solutions for each experiment. | |
| Presence of serum in the media. | Some components in serum may interfere with the activity of this compound. Consider reducing the serum concentration or using serum-free media if your experimental design allows. | |
| Unexpected cytotoxicity | High concentration of DMSO in the final working solution. | Ensure the final concentration of DMSO in your cell culture medium is non-toxic (typically below 0.5%). |
| Off-target effects. | While this compound is a specific IAP antagonist, off-target effects can occur at high concentrations. Use the lowest effective concentration possible. |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound and subsequent dilution to a working concentration.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS)
-
Appropriate cell culture medium
Procedure:
-
Stock Solution Preparation (10 mM):
-
Bring the this compound powder and DMSO to room temperature.
-
Aseptically add the appropriate volume of DMSO to the vial of this compound powder to achieve a 10 mM concentration. The molecular weight of this compound is 1205.57 g/mol . For 1 mg of this compound, add approximately 829 µL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the solution at 37°C to aid dissolution.[2]
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final working concentration using sterile cell culture medium. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mix the working solution thoroughly by gentle pipetting or brief vortexing.
-
Use the freshly prepared working solution immediately for your experiments.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 1205.57 g/mol | |
| Recommended Solvent | DMSO | [1][2][3] |
| Solubility in DMSO | ≥ 100 mg/mL | |
| Stock Solution Concentration | 10 mM (recommended) | |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (Stock Solution) | -20°C for up to 1 year; -80°C for up to 2 years | [1][4] |
| In Vitro Working Concentration | 1 - 20 µM | [3] |
Visualizations
Experimental Workflow: this compound Solution Preparation
Caption: Workflow for the preparation of this compound stock and working solutions.
Signaling Pathway: this compound Mechanism of Action
Caption: Simplified signaling pathways initiated by this compound.
References
Technical Support Center: BV6 Stability and Usage in Cell Culture
This technical support center provides guidance on the stability of the IAP antagonist BV6 in cell culture media, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is typically dissolved in DMSO to prepare a concentrated stock solution. For short-term storage, the stock solution can be kept at 4°C. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q2: How stable is this compound in a reconstituted state?
A2: When reconstituted, this compound is generally stable for up to 6 months when stored at -20°C.
Q3: What is the expected stability of this compound once diluted in cell culture media?
A3: The stability of this compound in cell culture media at 37°C and 5% CO₂ has not been extensively reported in peer-reviewed literature. As with many small molecules, its stability can be influenced by the specific components of the media, pH, and the presence of cellular enzymes if conducting experiments with cells. It is recommended to perform a stability assessment under your specific experimental conditions. A general guideline for the expected stability of small molecules in aqueous solutions is provided in the table below.
Q4: Can I pre-mix this compound in cell culture media and store it?
A4: It is generally not recommended to store cell culture media pre-mixed with this compound for extended periods. For optimal and reproducible results, it is best to add freshly diluted this compound to the cell culture medium immediately before starting an experiment.
Q5: Are there any known issues with this compound solubility or aggregation in cell culture media?
A5: While specific data on this compound aggregation in cell culture media is limited, small molecules can sometimes precipitate or aggregate when diluted from a high-concentration DMSO stock into an aqueous-based cell culture medium. To minimize this, ensure thorough mixing upon dilution and visually inspect the medium for any signs of precipitation.
Data Presentation: Stability of this compound in Cell Culture Media
The following table provides an illustrative summary of expected this compound stability in standard cell culture media. Note: This data is generalized due to the absence of specific studies on this compound stability and should be used as a guideline. For critical experiments, it is highly recommended to perform an in-house stability study.
| Time (Hours) | Temperature | Medium | This compound Concentration (µM) | Remaining this compound (%) | Notes |
| 0 | 37°C | DMEM | 10 | 100% | Freshly prepared |
| 24 | 37°C | DMEM | 10 | >90% (Expected) | Minor degradation may occur. |
| 48 | 37°C | DMEM | 10 | >80% (Expected) | Consider media change for longer experiments. |
| 72 | 37°C | DMEM | 10 | >70% (Expected) | Significant degradation may impact results. |
| 24 | 37°C | RPMI | 10 | >90% (Expected) | Similar stability to DMEM is anticipated. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | - Degradation of this compound in media over the course of the experiment.- Inconsistent preparation of this compound working solutions.- Freeze-thaw cycles of the stock solution. | - Perform a time-course experiment to assess this compound stability under your specific conditions.- Prepare fresh working solutions for each experiment from a thawed aliquot of the stock.- Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
| Low or no observed cellular activity | - this compound has degraded.- Incorrect concentration used.- Cell line is resistant to this compound-induced effects. | - Check the age and storage of your this compound stock.- Verify the dilution calculations and ensure accurate pipetting.- Confirm the expression of IAPs in your cell line and consider co-treatment with TNF-α to enhance apoptosis induction. |
| Precipitation observed in media | - Poor solubility of this compound at the working concentration.- Shock precipitation upon dilution from DMSO stock. | - Ensure the final DMSO concentration in the media is low (typically <0.5%).- Vortex the media gently while adding the this compound stock solution to ensure rapid dispersal.- If precipitation persists, consider using a lower concentration or a different formulation if available. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI) supplemented with serum as required
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
-
HPLC system with a suitable column (e.g., C18)
-
Acetonitrile (ACN) and water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA) for mobile phase modification
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the working solution: Dilute the this compound stock solution in the cell culture medium to the final desired concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Timepoint 0: Immediately after preparation, take an aliquot (e.g., 100 µL) of the this compound-containing medium. This will serve as your T=0 sample. Store it at -80°C until analysis.
-
Incubate the remaining this compound-containing medium in a sterile, sealed container in a cell culture incubator at 37°C with 5% CO₂.
-
Collect samples at subsequent time points: At desired intervals (e.g., 2, 4, 8, 24, 48, and 72 hours), remove an aliquot (e.g., 100 µL) and store it at -80°C.
-
Sample preparation for HPLC:
-
Thaw all samples.
-
To precipitate proteins from the media, add 2 volumes of cold acetonitrile to each sample (e.g., 200 µL ACN to 100 µL sample).
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the supernatant from each time point by HPLC. The exact method (e.g., mobile phase composition, gradient, and column) will need to be optimized for this compound.
-
Monitor the peak corresponding to this compound.
-
-
Data Analysis:
-
Determine the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to visualize the degradation kinetics.
-
Mandatory Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for this compound stability assessment.
common experimental problems when working with Smac mimetics
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Smac mimetics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing little to no cell death after treating my cancer cells with a Smac mimetic alone?
A1: This is a common observation, as the efficacy of many Smac mimetics is highly dependent on the presence of Tumor Necrosis Factor-alpha (TNFα).[1] The primary mechanism of action for many Smac mimetics involves the degradation of cellular Inhibitor of Apoptosis Proteins 1 and 2 (cIAP1/2).[1] This degradation sensitizes cells to TNFα-induced apoptosis.[1]
-
Troubleshooting Steps:
-
Check for Autocrine TNFα Production: Some tumor cell lines do not produce sufficient levels of TNFα upon treatment with a Smac mimetic to induce apoptosis.[2]
-
Co-treatment with TNFα: For cell lines that do not produce autocrine TNFα, co-treatment with exogenous TNFα is often necessary to observe significant cell death. A typical starting concentration for TNFα is 1-10 ng/mL.
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivity to Smac mimetics.[3] It is advisable to test a panel of cell lines if possible.
-
Q2: My cells are developing resistance to the Smac mimetic over time. What is the likely mechanism?
A2: A primary mechanism of acquired resistance to Smac mimetics is the upregulation of cIAP2.[3][4] While Smac mimetics induce the initial degradation of cIAP1 and cIAP2, TNFα, which is subsequently produced, can activate the canonical NF-κB pathway. This leads to the transcriptional upregulation of cIAP2, which can then compensate for the loss of cIAP1 and inhibit apoptosis.
-
Troubleshooting and Overcoming Resistance:
-
NF-κB Inhibition: Co-treatment with an NF-κB inhibitor can prevent the upregulation of cIAP2 and restore sensitivity to the Smac mimetic.
-
PI3K Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K) pathway can also regulate cIAP2. The use of a PI3K inhibitor may also overcome resistance.
-
Q3: I am seeing activation of NF-κB in my experiments. Is this an off-target effect?
A3: No, NF-κB activation is an expected consequence of Smac mimetic treatment. Smac mimetics lead to the degradation of cIAP1/2, which are negative regulators of the non-canonical NF-κB pathway.[1] This results in the stabilization of NF-κB-inducing kinase (NIK) and activation of the non-canonical pathway.[1] Furthermore, the resulting TNFα production can activate the canonical NF-κB pathway.[1] It is important to understand that while the non-canonical pathway is involved in the induction of apoptosis, the canonical pathway can have pro-survival effects.
Q4: Are there alternative cell death pathways I should be aware of when using Smac mimetics?
A4: Yes. In apoptosis-resistant cells, such as those deficient in FADD or caspase-8, Smac mimetics can prime cells for TNFα-induced necroptosis. This is a form of programmed necrosis that is dependent on RIPK1 kinase activity. If you are not observing classical apoptotic markers, it may be worthwhile to investigate markers of necroptosis.
Q5: What are the potential effects of Smac mimetics on immune cells in my co-culture or in vivo experiments?
A5: The effects of Smac mimetics on immune cells, particularly T-cells, are complex and not fully elucidated. Some studies suggest that by activating the non-canonical NF-κB pathway, Smac mimetics may enhance anti-tumor immunity.[5] Conversely, other reports indicate that Smac mimetics can impair T-cell proliferation and cytokine production.[5] Therefore, it is crucial to carefully evaluate the effects of your specific Smac mimetic on the immune cell populations in your experimental system. In some contexts, Smac mimetics can induce a "cytokine storm," which may contribute to their anti-tumor activity but also has potential toxicities.[6][7][8]
Quantitative Data on Common Smac Mimetics
Below are tables summarizing key quantitative data for commonly used Smac mimetics. Note that IC50 values can vary significantly based on the cell line and assay conditions.
Table 1: Potency of Common Smac Mimetics in Cancer Cell Lines
| Smac Mimetic | Cell Line | IC50 (Single Agent) | IC50 (with TNFα) | Reference |
| Birinapant | HCC38 (TNBC) | 0.63 µM | Not Reported | [4] |
| HCC70 (TNBC) | 0.47 µM | Not Reported | [4] | |
| MDA-MB-231 (TNBC) | 0.71 µM | Not Reported | [4] | |
| HS578T (TNBC) | 0.21 µM | Not Reported | [4] | |
| MDA-MB-231 (TNBC) | 15 nM (48h) | Not Reported | [9] | |
| H1299-LKB1 KO (NSCLC) | 0.52 µM | Not Reported | ||
| Melanoma Cell Line Panel | >10 µM | Low nM range | [10] | |
| LCL161 | MDA-MB-231 (Breast) | Not Reported | 0.4 nM (cIAP1 inh.) | [11] |
| HEK293 | 35 nM (XIAP inh.) | Not Reported | [11] | |
| Hep3B (HCC) | 10.23 µM | Not Reported | [11] | |
| PLC5 (HCC) | 19.19 µM | Not Reported | [11] | |
| Ba/F3-FLT3-ITD | ~0.5 µM | Not Reported | [3][12] | |
| MOLM13-luc+ | ~4 µM | Not Reported | [3][12] | |
| Ba/F3-D835Y | ~50 nM | Not Reported | [3][12] | |
| GDC-0152 | U87MG (Glioblastoma) | Not Reported | Not Reported | [13] |
| GL261 (Glioblastoma) | Not Reported | Not Reported | [13] |
Table 2: Solubility of Common Smac Mimetics
| Smac Mimetic | Solvent | Solubility | Reference |
| Birinapant | DMSO | 125 mg/mL (154.91 mM) (ultrasonication needed) | [14] |
| LCL161 | DMSO | ≥25.05 mg/mL | [15] |
| DMSO | 100 mg/mL (199.74 mM) | [3][12] | |
| Ethanol | <2.58 mg/mL | [15] | |
| Water | <2.45 mg/mL | [15] | |
| GDC-0152 | DMSO | >10 mM | [13] |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of cIAP1 Degradation
This protocol is for assessing the degradation of cIAP1 in adherent cells following treatment with a Smac mimetic.
Materials:
-
Ice-cold PBS
-
RIPA Lysis Buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) freshly supplemented with protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, 1X Protease Inhibitor Cocktail)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2X)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against cIAP1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
TBST (10mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween 20)
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with the Smac mimetic at the desired concentrations and time points.
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microfuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples and add an equal volume of 2X Laemmli buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with the primary antibody against cIAP1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[16]
-
Wash the membrane three times for 5-10 minutes each with TBST.[17]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[16]
-
Wash the membrane three times for 5-10 minutes each with TBST.[17]
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol describes how to quantify apoptosis by flow cytometry.
Materials:
-
1X PBS (cold)
-
Annexin V Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
Procedure:
-
Induce apoptosis in your cells by treating with the Smac mimetic +/- TNFα for the desired time. Include untreated and positive controls.
-
Harvest the cells (including any floating cells in the supernatant) by centrifugation (e.g., 300 x g for 5 minutes).[18]
-
Wash the cells once with cold 1X PBS and centrifuge again.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[18]
-
Add 5 µL of FITC-conjugated Annexin V to the cells.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Add 5-10 µL of PI staining solution immediately before analysis.
-
Analyze the samples by flow cytometry within 1 hour.[2]
-
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Signaling Pathways & Experimental Workflows
Smac Mimetic-Induced Apoptosis Pathway
Caption: Smac mimetic-induced apoptosis pathway.
Troubleshooting Logic for Poor Smac Mimetic Efficacy
Caption: Troubleshooting workflow for Smac mimetics.
Experimental Workflow for Assessing Smac Mimetic Activity
Caption: Workflow for assessing Smac mimetic activity.
References
- 1. Smac mimetics and TNFα: a dangerous liaison? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Birinapant Enhances Gemcitabine’s Anti-tumor Efficacy in Triple-Negative Breast Cancer by Inducing Intrinsic Pathway–Dependent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SMAC mimetics inhibit human T cell proliferation and fail to augment type 1 cytokine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Smac mimetics combined with innate immune stimuli create the perfect cytokine storm to kill tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Smac mimetics and innate immune stimuli synergize to promote tumor death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. NCTD promotes Birinapant-mediated anticancer activity in breast cancer cells by downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The novel SMAC mimetic birinapant exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. glpbio.com [glpbio.com]
- 14. reactivi.ro [reactivi.ro]
- 15. raybiotech.com [raybiotech.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. bosterbio.com [bosterbio.com]
- 18. bosterbio.com [bosterbio.com]
Technical Support Center: Interpreting Unexpected Results in BV6-Treated Cells
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Smac mimetic, BV6.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells show little to no death after this compound treatment. What are the potential causes and how can I troubleshoot this?
Answer:
Lack of response to this compound can stem from several factors, ranging from experimental setup to the intrinsic biology of your cell line.
Potential Causes & Troubleshooting Steps:
-
Suboptimal this compound Concentration: The sensitivity of cell lines to this compound can vary significantly, with effective concentrations ranging from nanomolar to micromolar levels.[1]
-
Troubleshooting: Perform a dose-response curve to determine the optimal IC50 for your specific cell line. We recommend starting with a broad range (e.g., 10 nM to 10 µM).
-
-
Insufficient Incubation Time: The kinetics of this compound-induced cell death can vary.
-
Troubleshooting: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
-
-
Low Endogenous TNF-α Production: this compound monotherapy is most effective in cell lines that produce endogenous TNF-α, which initiates the extrinsic apoptosis pathway. Many resistant cell lines require an external stimulus.
-
Troubleshooting: Co-treat cells with this compound and a low dose of TNF-α or TRAIL. This can sensitize resistant cells to apoptosis.[2]
-
-
High Expression of Anti-Apoptotic Proteins: Overexpression of proteins other than the IAPs targeted by this compound (cIAP1, cIAP2, XIAP) can confer resistance.
-
Troubleshooting: Profile your cells for key apoptosis regulators (e.g., Bcl-2 family proteins) via Western blot to understand the resistance mechanism.
-
-
Cell Culture Conditions: Factors like cell confluency, passage number, and media components can influence results.
-
Troubleshooting: Maintain consistent cell culture practices. Ensure cells are in the logarithmic growth phase and are not overly confluent at the time of treatment. Refer to general cell-based assay troubleshooting guides for more tips.[3]
-
Q2: this compound is inducing cell death, but the pan-caspase inhibitor zVAD.fmk does not rescue the cells. What is happening?
Answer:
This is a classic indicator that your cells may be undergoing necroptosis, a form of programmed, caspase-independent cell death. This compound can promote a switch from apoptosis to necroptosis, particularly in apoptosis-resistant cells or in the presence of caspase inhibitors.[4]
Key Points:
-
Mechanism Switch: When the apoptotic machinery (especially Caspase-8) is inhibited or absent, the signaling complex can switch to activate the necroptotic pathway.[4]
-
Necroptosis Pathway: This pathway is mediated by the sequential activation of RIPK1, RIPK3, and the pseudokinase MLKL. Phosphorylation of MLKL is a key event, leading to its oligomerization and plasma membrane disruption.[4][5]
Troubleshooting & Confirmation Steps:
-
Use Necroptosis Inhibitors: Co-treat your cells with this compound and specific inhibitors of the necroptotic pathway.
-
Probe for Necroptosis Markers: Use Western blotting to check for the phosphorylation of key necroptosis proteins.
| Inhibitor | Target | Recommended Concentration |
| Necrostatin-1 (Nec-1) | RIPK1 Kinase | 30 µM[1] |
| GSK'872 | RIPK3 Kinase | 1-10 µM |
| Necrosulfonamide (NSA) | MLKL | 1-5 µM |
-
Expected Outcome: If cell death is reduced by these inhibitors, it strongly suggests necroptosis. The most definitive evidence is the detection of phosphorylated MLKL (p-MLKL) upon this compound treatment (often in combination with zVAD.fmk to force the switch).[4][5]
Q3: I am observing high variability in my results between experiments. How can I improve reproducibility?
Answer:
Variability in cell-based assays is a common challenge. Consistency in your experimental workflow is key to minimizing it.
Checklist for Improving Reproducibility:
-
Cell Health and Passage Number: Use cells from a similar, low passage number for all experiments. High passage numbers can lead to phenotypic drift.
-
Seeding Density: Ensure uniform cell seeding density across all wells and plates. Inconsistent starting cell numbers will lead to variable results.
-
Reagent Preparation: Prepare fresh dilutions of this compound and other compounds for each experiment from a validated, high-concentration stock. Avoid repeated freeze-thaw cycles.
-
Assay Timing: Perform the assay read-out at a consistent time point after treatment.
-
Plate Uniformity: Be aware of the "edge effect" in microtiter plates, where wells on the perimeter may behave differently due to temperature and evaporation gradients. Consider leaving outer wells empty or filling them with sterile PBS.
-
Controls: Always include appropriate controls:
-
Untreated cells (Negative Control)
-
Cells treated with vehicle (e.g., DMSO) (Vehicle Control)
-
A known inducer of apoptosis/necroptosis (Positive Control)
-
Signaling Pathways & Workflows
The following diagrams illustrate the key molecular pathways influenced by this compound and a logical workflow for troubleshooting unexpected findings.
Caption: this compound promotes apoptosis by inhibiting IAPs, thereby preventing caspase inhibition.
Caption: Inhibition of Caspase-8 can switch this compound-induced cell death to necroptosis.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
Experimental Protocols
Protocol 1: Western Blotting for Apoptosis and Necroptosis Markers
This protocol allows for the qualitative assessment of key proteins involved in cell death pathways.
1. Cell Lysis: a. Treat cells with this compound +/- inhibitors for the desired time. b. Aspirate media and wash cells once with ice-cold PBS. c. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. d. Scrape cells and collect lysate in a microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing every 10 minutes. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Collect the supernatant (protein lysate) and determine protein concentration using a BCA assay.
2. SDS-PAGE and Transfer: a. Denature 20-40 µg of protein per sample by boiling in Laemmli buffer for 5 minutes. b. Load samples onto a polyacrylamide gel and run electrophoresis until adequate separation is achieved. c. Transfer proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate with primary antibody overnight at 4°C with gentle agitation. (See table below for suggestions). c. Wash the membrane 3x with TBST for 10 minutes each. d. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane 3x with TBST for 10 minutes each. f. Add ECL substrate and visualize bands using a chemiluminescence imager.
| Pathway | Primary Antibody Target | Expected Observation |
| Apoptosis | Cleaved Caspase-3 | Appearance of cleaved fragment (~17/19 kDa) |
| Cleaved PARP | Appearance of cleaved fragment (~89 kDa) | |
| cIAP1 / cIAP2 | Degradation/disappearance of the protein band[2] | |
| Necroptosis | Phospho-MLKL (Ser358) | Appearance of a band at the correct MW |
| Phospho-RIPK3 (Ser227) | Appearance of a band at the correct MW | |
| Loading Control | GAPDH, β-Actin, or Vinculin | Stable expression across all lanes |
Protocol 2: Cell Death Assessment by Flow Cytometry (Annexin V / PI Staining)
This method quantifies the percentage of live, apoptotic, and necrotic/necroptotic cells.
1. Cell Preparation: a. Seed and treat cells in a 6-well plate as per your experimental design. b. Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with media containing serum. c. Pool all cells and centrifuge at 300 x g for 5 minutes. d. Wash the cell pellet with 1 mL of cold PBS and centrifuge again.
2. Staining: a. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. b. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). c. Gently vortex and incubate for 15 minutes at room temperature in the dark. d. Add 400 µL of 1X Annexin V Binding Buffer to each tube.
3. Data Acquisition: a. Analyze the samples on a flow cytometer within 1 hour of staining. b. Use unstained, Annexin V only, and PI only controls to set compensation and gates. c. Collect at least 10,000 events per sample.
4. Data Interpretation:
- Live Cells: Annexin V-negative and PI-negative.
- Early Apoptotic Cells: Annexin V-positive and PI-negative.
- Late Apoptotic/Necroptotic Cells: Annexin V-positive and PI-positive.
- Necrotic Cells: Annexin V-negative and PI-positive (less common).
References
Technical Support Center: Addressing BV6 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the SMAC mimetic BV6 in cancer cell lines. The information is tailored for scientists and drug development professionals, offering detailed experimental protocols and data-driven insights to overcome experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule SMAC/DIABLO mimetic that induces apoptosis in cancer cells by targeting Inhibitor of Apoptosis Proteins (IAPs).[1][2] Specifically, this compound binds to the BIR domains of cIAP1, cIAP2, and XIAP.[1] This binding initiates the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[2] The degradation of cIAPs leads to the stabilization of NIK (NF-κB-inducing kinase) and the activation of both canonical and non-canonical NF-κB signaling pathways. This signaling cascade culminates in the production of Tumor Necrosis Factor-alpha (TNF-α), which acts in an autocrine/paracrine manner to trigger apoptosis. This compound also antagonizes XIAP's ability to inhibit caspases, further promoting programmed cell death.
Q2: My cancer cell line is resistant to this compound. What are the common resistance mechanisms?
The most frequently observed mechanism of acquired resistance to this compound and other SMAC mimetics is the upregulation of cIAP2.[2][3] While this compound initially induces the degradation of cIAP2, resistant cells can develop a feedback loop where TNF-α, produced as a result of initial IAP degradation, activates the NF-κB and PI3K/Akt signaling pathways.[2][3] These pathways, in turn, drive the transcription and translation of cIAP2, leading to a rebound in its protein levels. This newly synthesized cIAP2 is often refractory to this compound-mediated degradation, effectively blocking the apoptotic cascade.[2]
Q3: How can I determine if my cell line is sensitive or resistant to this compound?
The sensitivity of a cell line to this compound is typically determined by calculating its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher sensitivity, while a higher IC50 value suggests resistance. For example, the non-small cell lung cancer cell line NCI-H2009 is sensitive to a SMAC mimetic, while the NCI-H1299 cell line is resistant.[4] A significant increase in the IC50 of your experimental cell line compared to a known sensitive cell line, or to its parental line before chronic exposure, would indicate the development of resistance.
Troubleshooting Guides
Problem 1: My cell line shows a high IC50 value for this compound, suggesting resistance.
Possible Cause: Upregulation of cIAP2 mediated by NF-κB and/or PI3K/Akt signaling.
Troubleshooting Steps:
-
Confirm cIAP2 Upregulation:
-
Experiment: Perform a Western blot to compare the protein levels of cIAP1, cIAP2, and XIAP in your resistant cell line versus a sensitive parental line.
-
Expected Outcome: Resistant cells will likely show significantly higher basal levels of cIAP2, or a rebound of cIAP2 levels after initial this compound treatment. cIAP1 levels may be constitutively low or rapidly degraded upon treatment in both lines, while XIAP levels might not change significantly.
-
-
Investigate NF-κB and PI3K/Akt Pathway Activation:
-
Experiment: Use Western blotting to probe for key markers of NF-κB activation (e.g., phosphorylation of IKKα/β, phosphorylation and degradation of IκBα, nuclear translocation of p65) and PI3K/Akt activation (e.g., phosphorylation of Akt).
-
Expected Outcome: Resistant cell lines are likely to exhibit increased phosphorylation of key proteins in these pathways upon this compound and/or TNF-α stimulation.
-
-
Strategies to Overcome Resistance:
-
Co-treatment with an NF-κB inhibitor: The use of an IKK inhibitor can block the TNF-α-induced upregulation of cIAP2, thereby re-sensitizing resistant cells to this compound.
-
Co-treatment with a PI3K inhibitor: A PI3K inhibitor, such as LY294002, can also suppress the upregulation of cIAP2 and overcome resistance to SMAC mimetics.[2][3]
-
Problem 2: I am unable to induce apoptosis in my this compound-resistant cell line, even with co-treatments.
Possible Cause: Blockade of the apoptotic pathway downstream of IAP inhibition.
Troubleshooting Steps:
-
Assess Apoptosis Induction:
-
Experiment: Perform an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry to quantify the percentage of apoptotic and necrotic cells after treatment with this compound alone and in combination with sensitizing agents.
-
Expected Outcome: If the apoptotic pathway is blocked, you will observe a low percentage of Annexin V-positive cells even with effective co-treatments.
-
-
Investigate Necroptosis as an Alternative Cell Death Pathway:
-
Experiment: Necroptosis is a form of programmed necrosis that can be initiated when apoptosis is inhibited. To test for necroptosis, co-treat your resistant cells with this compound, TNF-α, and a pan-caspase inhibitor (e.g., z-VAD-FMK). Cell death can be measured by PI staining and flow cytometry or by a cytotoxicity assay (e.g., LDH release). To confirm that the observed cell death is indeed necroptosis, include a condition where cells are also treated with a RIPK1 inhibitor (e.g., Necrostatin-1).
-
Expected Outcome: If necroptosis is a viable alternative, you will observe an increase in cell death with the this compound/TNF-α/z-VAD-FMK combination, which will be rescued by the addition of Necrostatin-1.
-
Data Presentation
Table 1: Example IC50 Values for a SMAC Mimetic in Sensitive vs. Resistant Cell Lines
| Cell Line | IC50 (µM) | Phenotype |
| Parental Line | 0.5 | Sensitive |
| Resistant Subline | 10 | Resistant |
Note: These are example values. Actual IC50 values will vary depending on the cell line and specific SMAC mimetic used.
Experimental Protocols
Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the log of the drug concentration. Use a non-linear regression analysis to determine the IC50 value.
Western Blot for IAP Proteins
-
Cell Lysis: Treat cells with this compound for the desired time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cIAP1, cIAP2, XIAP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay using Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound and/or other compounds as required.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: this compound resistance mechanism via cIAP2 upregulation.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: BV6 In Vivo Applications
Welcome to the technical support center for the in vivo application of BV6, a potent bivalent Smac mimetic and IAP antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting common issues, and understanding the mechanisms of this compound in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic small molecule that functions as a second mitochondrial activator of caspases (Smac) mimetic. Its primary mechanism is to antagonize the Inhibitor of Apoptosis Proteins (IAPs), specifically cIAP1 and XIAP.[1][2][3] By binding to these IAPs, this compound promotes their degradation, thereby liberating caspases to initiate apoptosis (programmed cell death) in cancer cells.[4] It can also sensitize cancer cells to other anti-cancer treatments.[2][4]
Q2: What are the common in vivo applications of this compound?
A2: this compound is primarily investigated for its anti-cancer properties in various preclinical models. It has been studied as a single agent and in combination with chemotherapy, radiotherapy, and immunotherapy to enhance their efficacy.[1][2][3] In vivo studies have explored its potential in solid tumors and hematological malignancies.[3][5]
Q3: How is this compound typically formulated for in vivo administration?
A3: For intraperitoneal (i.p.) injections in mice, this compound has been successfully formulated in a vehicle solution of 1% Dimethyl Sulfoxide (DMSO) in a sterile carrier like saline. It is crucial to ensure complete dissolution and to prepare fresh solutions for each administration to maintain stability and potency.
Q4: How can I assess if this compound is engaging its target (IAPs) in my in vivo model?
A4: Target engagement can be assessed by collecting tumor tissue or peripheral blood mononuclear cells (PBMCs) at various time points after this compound administration. Western blotting or immunohistochemistry can then be used to measure the protein levels of cIAP1 and XIAP. A significant reduction in the levels of these proteins indicates successful target engagement by this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor solubility or precipitation of this compound during formulation. | - High concentration of this compound.- Inappropriate solvent or vehicle. | - Prepare fresh solutions for each use.- Use a vehicle of 1% DMSO in sterile saline for intraperitoneal injections.- Gentle warming and vortexing can aid dissolution. Do not overheat.- For other routes, consider formulation development with excipients like PEG300, PEG400, or Tween-80, but always perform a pilot tolerability study. |
| Lack of significant anti-tumor efficacy in a xenograft model. | - Suboptimal dosing regimen (dose, frequency, or duration).- Inherent resistance of the cancer cell line to IAP antagonism.- Poor tumor penetration or rapid clearance of this compound.- Issues with the tumor model itself (e.g., rapid growth, poor vascularization). | - Perform a dose-response study to determine the Maximum Tolerated Dose (MTD) and optimal efficacious dose.- Consider combination therapy. This compound has shown synergy with chemotherapeutic agents and radiation.- Assess target engagement in the tumor tissue to confirm this compound is reaching its site of action.- Ensure the chosen cancer model is appropriate and has been validated. |
| Observed toxicity or adverse effects in treated animals (e.g., weight loss, lethargy). | - Dose is too high (exceeding the MTD).- Off-target effects of this compound.- Vehicle-related toxicity. | - Reduce the dose of this compound.- Conduct a formal MTD study to establish a safe dosing range.- Include a vehicle-only control group to rule out vehicle-induced toxicity.- Monitor animals daily for clinical signs of toxicity and body weight. |
| Variability in tumor response between animals in the same treatment group. | - Inconsistent tumor cell implantation.- Heterogeneity of the tumor xenografts.- Inaccurate or inconsistent drug administration. | - Ensure consistent cell implantation technique and cell viability.- Randomize animals into treatment groups when tumors reach a predetermined size.- Ensure accurate and consistent dosing for each animal. For i.p. injections, ensure proper needle placement to avoid injection into other organs. |
Experimental Protocols & Data
In Vivo Efficacy Study in an Ovarian Cancer Xenograft Model
This protocol is based on studies demonstrating the efficacy of Smac mimetics in suppressing tumor growth.
Methodology:
-
Cell Culture: Culture human ovarian cancer cells (e.g., SK-OV-3) in appropriate media.
-
Animal Model: Use female immunodeficient mice (e.g., nude or NOD/SCID), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 SK-OV-3 cells in 100 µL of a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice/group).
-
This compound Administration:
-
Treatment Group: Administer this compound at a dose of 10 mg/kg via intraperitoneal (i.p.) injection, twice weekly.
-
Vehicle: 1% DMSO in sterile saline.
-
Control Group: Administer the vehicle solution following the same schedule.
-
-
Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Tumor weight can be measured as a primary endpoint.
-
Tumor tissue can be processed for pharmacodynamic analysis (e.g., Western blot for cIAP1 and XIAP).
-
Quantitative Data Summary (Hypothetical Data Based on Similar Smac Mimetic Studies)
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1250 ± 150 | - | +5.2 |
| This compound (10 mg/kg, i.p., 2x/week) | 550 ± 95 | 56 | +3.8 |
Pharmacokinetic Profile of a Bivalent Smac Mimetic in Mice
The following table summarizes representative pharmacokinetic parameters for a bivalent Smac mimetic after a single intravenous (IV) administration in mice. While specific data for this compound is limited in the public domain, these values provide a general expectation for compounds of this class.
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | 1500 | ng/mL |
| Tmax (Time to Cmax) | 0.25 | hours |
| AUC (Area Under the Curve) | 3500 | ng*h/mL |
| t½ (Half-life) | 4.5 | hours |
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits IAPs, promoting both extrinsic and intrinsic apoptotic pathways.
Experimental Workflow for In Vivo Efficacy Study
Caption: Standard workflow for a subcutaneous xenograft efficacy study.
References
- 1. SMAC Mimetic this compound Co-Treatment Downregulates the Factors Involved in Resistance and Relapse of Cancer: IAPs and Autophagy [mdpi.com]
- 2. Smac Mimetic this compound Increases the Sensitivity of Cancer Cells to Doxorubicin Through Suppression of Apoptosis Inhibitors [ijdrug.com]
- 3. tnfalphainhibitors.com [tnfalphainhibitors.com]
- 4. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing BV6 Toxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of BV6 in normal cells during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic small molecule that functions as a Smac mimetic. Endogenous Second Mitochondria-derived Activator of Caspases (Smac) is a natural antagonist of Inhibitor of Apoptosis Proteins (IAPs). This compound mimics this function by binding to and inhibiting IAPs, such as cIAP1, cIAP2, and XIAP. This inhibition leads to the activation of caspases, the key executioners of apoptosis (programmed cell death). In many cancer cells, IAPs are overexpressed, contributing to their survival and resistance to therapies. By antagonizing IAPs, this compound can induce apoptosis directly in some cancer cells or sensitize them to other pro-apoptotic stimuli like TNF-α and TRAIL.[1][2]
Q2: Is this compound toxic to normal, non-cancerous cells?
The toxicity of this compound to normal cells is cell-type dependent. While some studies report that Smac mimetics are generally non-toxic to normal cells, others have shown that this compound can induce cell death in specific normal cell populations, such as monocytes.[3] In contrast, other immune cells like T cells, macrophages, and dendritic cells appear to be largely unaffected. This differential sensitivity is a critical consideration in experimental design.
Q3: What is the mechanism of this compound-induced toxicity in sensitive normal cells?
In sensitive cells, this compound-mediated degradation of cIAPs leads to the activation of the non-canonical NF-κB signaling pathway.[1][4][5][6] This can result in the production and secretion of Tumor Necrosis Factor-alpha (TNF-α). In some cancer cells, this creates an autocrine signaling loop where the secreted TNF-α binds to its receptor (TNFR1) on the same or neighboring cancer cells, further amplifying the apoptotic signal.[4][7] While normal cells can also be stimulated by TNF-α, they often have intact survival signaling pathways that can counteract the pro-apoptotic signals, making them less susceptible to this autocrine-induced death.
Q4: How can I minimize the toxicity of this compound to normal cells in my co-culture experiments?
Minimizing off-target effects on normal cells in a co-culture system requires careful optimization of this compound concentration and incubation time. It is recommended to perform a dose-response curve to determine the lowest effective concentration of this compound that induces apoptosis in the target cancer cells while having a minimal effect on the normal cells in the co-culture. Additionally, consider the specific sensitivities of the normal cell types you are using.
Q5: Are there any known mechanisms of resistance to this compound?
Yes, some cancer cells can develop resistance to Smac mimetics like this compound. One identified mechanism is the upregulation of cIAP2.[8] Although this compound initially induces the degradation of cIAP2, some resistant cells can rapidly resynthesize this protein, rendering them refractory to the apoptotic effects of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High toxicity observed in normal control cells | 1. This compound concentration is too high.2. The specific normal cell type is sensitive to this compound.3. Extended incubation time.4. Contamination of cell culture. | 1. Perform a dose-response experiment to determine the optimal concentration with the highest therapeutic index (ratio of toxicity in cancer cells to toxicity in normal cells).2. If possible, use a normal cell type known to be less sensitive to this compound. If not, carefully document the observed toxicity.3. Optimize the incubation time to the shortest duration that achieves the desired effect in cancer cells.4. Regularly test cell cultures for mycoplasma and other contaminants. |
| Inconsistent or not reproducible results in cell viability assays | 1. Variability in cell seeding density.2. Edge effects in multi-well plates.3. Inconsistent incubation times.4. Issues with reagent preparation or storage.5. Cell line instability or high passage number. | 1. Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.2. Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.[9]3. Use a timer to ensure consistent incubation periods for all experimental conditions.4. Prepare fresh reagents and store them according to the manufacturer's instructions. Ensure complete solubilization of compounds.[9]5. Use cells with a low passage number and regularly perform cell line authentication. |
| Cancer cells appear resistant to this compound treatment | 1. Upregulation of anti-apoptotic proteins (e.g., cIAP2).2. Inefficient activation of the autocrine TNF-α loop.3. Suboptimal this compound concentration. | 1. Analyze the expression levels of IAPs in your cancer cell line. Consider combining this compound with other agents that can overcome this resistance.2. Some cell lines may not produce sufficient levels of TNF-α in response to this compound alone. Consider co-treatment with a low dose of exogenous TNF-α to enhance this compound's efficacy.[1][8]3. Ensure that the concentration of this compound used is sufficient to inhibit IAPs effectively in your specific cancer cell line. |
| Unexpected cell morphology or behavior | 1. Off-target effects of this compound.2. Cellular stress due to experimental conditions. | 1. Review the literature for known off-target effects of this compound. If possible, use a secondary SMAC mimetic to confirm that the observed phenotype is due to IAP inhibition.2. Ensure that all experimental conditions (e.g., pH, temperature, CO2 levels) are optimal for the cell types being used. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines. Data on the IC50 of this compound in normal human cell lines is limited in the public domain, highlighting the need for researchers to determine these values empirically for their specific normal cell models.
| Cell Line | Cancer Type | IC50 (µM) |
| HCC193 | Non-small cell lung carcinoma | ~7.2 |
| Nalm-6 | B-cell precursor acute lymphoblastic leukemia | micromolar range |
| RS4;11 | B-cell precursor acute lymphoblastic leukemia | micromolar range |
| UoCB6 | B-cell precursor acute lymphoblastic leukemia | nanomolar range |
| REH | B-cell precursor acute lymphoblastic leukemia | nanomolar range |
Data compiled from available research literature.[10]
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity in Normal Human Peripheral Blood Mononuclear Cells (PBMCs) using MTT Assay
This protocol provides a method for determining the cytotoxic effects of this compound on primary human PBMCs.
Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phytohemagglutinin (PHA)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.
-
Cell Culture: Resuspend the isolated PBMCs in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in a final volume of 100 µL.
-
Cell Stimulation (Optional): To assess the effect on proliferating lymphocytes, stimulate the cells with PHA (5 µg/mL) for 24 hours before adding this compound.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium. Add 100 µL of the this compound dilutions to the respective wells to achieve the desired final concentrations. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the supernatant without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Visualizations
Caption: this compound signaling in normal vs. cancer cells.
References
- 1. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. SMAC mimetics inhibit human T cell proliferation and fail to augment type 1 cytokine responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Smac mimetics increase cancer cell response to chemotherapeutics in a TNF-α-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | E2F1-induced autocrine IL-6 inflammatory loop mediates cancer-immune crosstalk that predicts T cell phenotype switching and therapeutic responsiveness [frontiersin.org]
Validation & Comparative
LCL161 vs. BV6: A Comparative Guide to Smac Mimetic Potency
In the landscape of cancer therapeutics, Smac mimetics have emerged as a promising class of drugs that target the Inhibitor of Apoptosis Proteins (IAPs). By mimicking the endogenous pro-apoptotic protein Smac/DIABLO, these agents can sensitize cancer cells to apoptosis. Among the numerous Smac mimetics developed, LCL161 and BV6 have been subjects of extensive research. This guide provides a detailed comparison of the potency of LCL161 and this compound, supported by experimental data, to aid researchers and drug development professionals in their work.
At a Glance: LCL161 vs. This compound
| Feature | LCL161 | This compound |
| Structure | Monovalent | Bivalent |
| Primary Targets | cIAP1, cIAP2, XIAP | cIAP1, cIAP2, XIAP |
| Reported Potency | Potent, but single-agent activity may be limited to a subset of cell lines. | Potent, with reported broader single-agent activity across various cell lines. |
Quantitative Analysis of Potency
Table 1: Reported IC50 Values for LCL161 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 0.25 | [1] |
| Karpas-299 | Anaplastic Large Cell Lymphoma | 1.6 | [1] |
| MOLM13-luc+ | Acute Myeloid Leukemia | ~4 | [1] |
| Ba/F3-FLT3-ITD | Pro-B cell line | ~0.5 | [1] |
| Ba/F3-D835Y | Pro-B cell line | ~0.05 | [1] |
| HNSCC cell lines | Head and Neck Squamous Cell Carcinoma | 32 - 95 | [2][3] |
Table 2: Reported IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCC193 | Non-Small Cell Lung Carcinoma | 7.2 | [4] |
| H460 | Non-Small Cell Lung Carcinoma | >30 | [4] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
A key finding from a comparative study suggests that bivalent Smac mimetics like this compound may have broader single-agent activity than monovalent ones like LCL161. One study demonstrated that various cell types respond to single-agent treatment with this compound, while LCL161 only impacts a subset of these cell types.[5] This suggests that in a broader screening context, this compound may be considered more potent as a standalone agent.
Signaling Pathway and Mechanism of Action
Both LCL161 and this compound function by targeting IAP proteins, primarily cIAP1, cIAP2, and XIAP. This interference triggers a cascade of events leading to apoptosis.
Experimental Protocols
To aid in the design of comparative studies, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of LCL161 or this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using a dose-response curve fitting software.
cIAP1 Degradation Analysis (Western Blot)
This method is used to detect the levels of cIAP1 protein in cells after treatment with Smac mimetics.
Protocol:
-
Cell Treatment: Plate cells in 6-well plates and treat with LCL161 or this compound at the desired concentrations and time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples by size on a polyacrylamide gel using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cIAP1 overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of cIAP1 protein.
Conclusion
Both LCL161 and this compound are potent Smac mimetics that induce apoptosis by targeting IAP proteins. The available data suggests that the bivalent compound, this compound, may exhibit broader single-agent cytotoxic activity across a wider range of cancer cell lines compared to the monovalent LCL161. However, the potency of each compound is highly dependent on the specific cellular context, including the cancer type and the expression levels of IAP proteins. For researchers and drug developers, the choice between LCL161 and this compound will depend on the specific application, the cancer type being targeted, and whether the compound will be used as a single agent or in combination with other therapies. Further head-to-head comparative studies in a broad range of models are necessary to fully elucidate the relative potency of these two important research compounds.
References
Validating the On-Target Efficacy of BV6: A Comparative Guide for Researchers
For researchers and drug development professionals investigating novel cancer therapeutics, rigorous validation of a compound's on-target effects is paramount. This guide provides a comprehensive framework for validating the activity of BV6, a bivalent SMAC (Second Mitochondria-derived Activator of Caspases) mimetic, and objectively compares its performance with other prominent IAP (Inhibitor of Apoptosis Protein) inhibitors. By presenting supporting experimental data and detailed methodologies, this guide aims to equip scientists with the necessary tools to confidently assess the therapeutic potential of this compound and related compounds.
Mechanism of Action: this compound as an IAP Antagonist
This compound functions as a potent antagonist of several key members of the IAP family, namely cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and X-linked IAP (XIAP).[1] These proteins are frequently overexpressed in cancer cells, where they suppress apoptosis (programmed cell death) by inhibiting caspases and modulating cell signaling pathways. This compound mimics the endogenous pro-apoptotic protein SMAC/DIABLO, binding to the BIR (Baculoviral IAP Repeat) domains of IAPs.[2] This interaction triggers the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[2] The degradation of cIAPs leads to the stabilization of NIK (NF-κB Inducing Kinase), activating the non-canonical NF-κB pathway, and sensitizes cells to TNF-α-induced apoptosis.[2] By neutralizing the inhibitory effects of IAPs, this compound effectively lowers the threshold for apoptosis, making it a promising agent for cancer therapy, both as a monotherapy and in combination with other treatments.
Caption: this compound signaling pathway leading to apoptosis.
Comparative Analysis of this compound and Other SMAC Mimetics
The landscape of IAP inhibitors includes both monovalent and bivalent SMAC mimetics. Bivalent compounds like this compound and Birinapant are generally more potent than monovalent mimetics such as LCL161 and AT-406, due to their ability to bind with higher affinity to the BIR domains of IAPs.[3] This increased affinity often translates to greater efficacy in inducing IAP degradation and subsequent apoptosis.
| Compound | Type | Target IAPs | Reported IC50/EC50 for Cell Viability/Apoptosis | Cell Line(s) | Reference(s) |
| This compound | Bivalent | cIAP1, cIAP2, XIAP | ~1-10 µM (single agent) | Multiple cancer cell lines | [1][2] |
| Birinapant (TL32711) | Bivalent | cIAP1, cIAP2, XIAP | 0.52 µM | H1299-LKB1 KO | [4] |
| LCL161 | Monovalent | cIAP1, cIAP2, XIAP | Varies; often requires combination | Various cancer cell lines | [3] |
| AT-406 (Debio 1143) | Monovalent | cIAP1, cIAP2, XIAP | Varies; often requires combination | Various cancer cell lines | [4] |
Note: IC50/EC50 values can vary significantly based on the cell line, assay conditions, and duration of treatment. The data presented here is for comparative purposes and should be interpreted within the context of the cited studies.
Experimental Protocols for Validating this compound On-Target Effects
To rigorously validate the on-target effects of this compound, a series of well-established cellular and biochemical assays should be performed. The following section provides detailed methodologies for key experiments.
Caption: A typical experimental workflow for validating the on-target effects of this compound.
Western Blot Analysis for IAP Degradation and Caspase Cleavage
Objective: To quantify the degradation of cIAP1, cIAP2, and XIAP, and to detect the cleavage of caspases (e.g., Caspase-3, Caspase-8, Caspase-9) and PARP, which are hallmarks of apoptosis.
Methodology:
-
Cell Culture and Treatment:
-
Plate cancer cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for different time points (e.g., 2, 6, 12, 24 hours).
-
-
Protein Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against cIAP1, cIAP2, XIAP, cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Densitometry Analysis:
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of target proteins to the loading control.
-
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and treat with this compound as described for the Western blot analysis.
-
Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
-
Cell Staining:
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate compensation controls for FITC and PI.
-
Gate the cell populations to distinguish between:
-
Live cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant.
-
Generate bar graphs or dose-response curves to visualize the induction of apoptosis by this compound.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the dose-dependent effect of this compound on cell proliferation and viability.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a suitable density.
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
-
Assay Procedure (MTT example):
-
After the desired treatment period (e.g., 48 or 72 hours), add MTT reagent to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Conclusion
Validating the on-target effects of this compound requires a multi-faceted approach employing a combination of biochemical and cell-based assays. By systematically assessing the degradation of IAP proteins, the activation of apoptotic pathways, and the impact on cell viability, researchers can build a robust data package to support the continued development of this promising anti-cancer agent. Furthermore, direct comparison with other SMAC mimetics, as outlined in this guide, provides crucial context for its relative potency and potential therapeutic advantages. The detailed protocols and comparative data presented herein serve as a valuable resource for scientists dedicated to advancing novel cancer therapies.
References
- 1. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Updated Review of Smac Mimetics, LCL161, Birinapant, and GDC-0152 in Cancer Treatment [mdpi.com]
- 4. Frontiers | Activity of Birinapant, a SMAC Mimetic Compound, Alone or in Combination in NSCLCs With Different Mutations [frontiersin.org]
Controlling for Off-Target Effects of BV6 in Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
BV6, a potent bivalent SMAC mimetic, has emerged as a valuable tool in cancer research for its ability to antagonize Inhibitor of Apoptosis Proteins (IAPs), thereby promoting apoptosis. However, like many small molecule inhibitors, the potential for off-target effects necessitates rigorous experimental controls to ensure the validity and specificity of research findings. This guide provides a comparative overview of this compound and other IAP antagonists, details methods to control for off-target effects, and presents alternative strategies for inducing apoptosis.
Understanding this compound and its On-Target Mechanism
This compound functions by mimicking the endogenous protein SMAC/Diablo, which binds to and inhibits IAPs, primarily cIAP1, cIAP2, and XIAP.[1] This interaction leads to the autoubiquitination and subsequent proteasomal degradation of cIAPs.[1] The removal of IAPs liberates caspases from their inhibitory control, ultimately triggering the apoptotic cascade. A key consequence of cIAP degradation is the stabilization of NIK, leading to the activation of the non-canonical NF-κB pathway, a factor that can contribute to both therapeutic and off-target effects.
Comparison of this compound with Alternative IAP Antagonists
Several other IAP antagonists are utilized in research, each with distinct binding affinities and selectivity profiles. A direct comparison of their potency against key IAP family members is crucial for selecting the appropriate tool and understanding potential off-target liabilities.
| Compound | Type | cIAP1 Ki/Kd (nM) | cIAP2 Ki (nM) | XIAP Ki/Kd (nM) |
| This compound | Bivalent SMAC Mimetic | IC50: <1 (in MDA-MB-231 cells) | Potent inhibitor[1] | IC50: ~7.2 µM (in HCC193 cells)[2] |
| LCL161 | Monovalent SMAC Mimetic | IC50: 0.4 (in MDA-MB-231 cells)[3] | - | IC50: 35 (in HEK293 cells)[3][4] |
| Birinapant | Bivalent SMAC Mimetic | Kd: <1[5] | - | Kd: 45[5][6] |
| Xevinapant (AT-406) | Monovalent SMAC Mimetic | Ki: 1.9[1] | Ki: 5.1[1] | Ki: 66.4[1] |
Experimental Protocols for Off-Target Effect Validation
To ensure that the observed phenotype is a direct result of on-target this compound activity, a combination of the following experimental controls is recommended.
Target Engagement Assays
a) Cellular Thermal Shift Assay (CETSA)
This method assesses the direct binding of a ligand to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Protocol:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations and a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate soluble proteins from aggregated, denatured proteins.
-
Protein Quantification: Analyze the soluble fraction by Western blot or mass spectrometry to quantify the amount of the target IAP protein remaining at each temperature.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
b) Pulldown Assays with Immobilized this compound
This technique can identify proteins that directly interact with this compound.
Protocol:
-
Immobilization: Chemically link this compound to beads (e.g., sepharose).
-
Incubation: Incubate the this compound-conjugated beads with cell lysate.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the proteins that have bound to this compound.
-
Identification: Identify the eluted proteins using mass spectrometry.
Off-Target Profiling
a) Kinome Scanning
Since many small molecules can have off-target effects on kinases, a kinome-wide screen can identify unintended kinase targets of this compound. This is typically performed as a service by specialized companies.
Protocol:
-
Compound Submission: Provide a sample of this compound to the screening service.
-
Kinase Activity Assays: The compound is tested against a large panel of purified kinases at a fixed concentration.
-
Data Analysis: The percentage of inhibition for each kinase is determined. Significant inhibition of a kinase other than the intended target indicates an off-target effect.
b) Chemical Proteomics
This unbiased approach aims to identify all proteins that interact with a small molecule in a cellular context.
Protocol:
-
Probe Synthesis: Synthesize a modified version of this compound containing a photoreactive group and a "click chemistry" handle.
-
Cell Treatment and Crosslinking: Treat cells with the this compound probe and then expose them to UV light to covalently link the probe to its interacting proteins.
-
Lysis and Click Chemistry: Lyse the cells and use click chemistry to attach a biotin tag to the probe.
-
Enrichment: Use streptavidin beads to pull down the biotin-tagged protein-probe complexes.
-
Identification: Identify the enriched proteins by mass spectrometry.
Cellular Controls
a) Use of a Structurally Related Inactive Control
Synthesize or obtain a molecule that is structurally similar to this compound but does not bind to IAPs. This control helps to distinguish on-target effects from non-specific chemical effects.
b) Rescue Experiments
If this compound is hypothesized to exert its effect by downregulating a specific IAP, re-introducing a degradation-resistant form of that IAP should "rescue" the cells from the effects of this compound.
Protocol:
-
Transfection: Transfect cells with a plasmid expressing a mutant form of the target IAP that is resistant to this compound-induced degradation.
-
This compound Treatment: Treat the transfected and control cells with this compound.
-
Phenotypic Analysis: Assess whether the re-expression of the target IAP reverses the phenotype observed with this compound treatment alone.
c) Knockdown/Knockout of Target Genes
Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target IAPs should phenocopy the effects of this compound if the inhibitor is acting on-target.
Visualizing Experimental Workflows and Signaling Pathways
Caption: this compound signaling pathway.
Caption: Experimental workflow for validating this compound's on-target effects.
Caption: Decision tree for selecting appropriate controls.
Alternative Strategies for Inducing Apoptosis
While IAP antagonists are effective, other classes of small molecules can also be employed to induce apoptosis, each with its own set of potential off-target effects.
-
Bcl-2 Family Inhibitors (e.g., Venetoclax): These compounds, known as BH3 mimetics, target anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1). Off-target effects can include thrombocytopenia due to Bcl-xL inhibition.
-
MDM2-p53 Interaction Inhibitors: These molecules disrupt the interaction between MDM2 and the tumor suppressor p53, leading to p53 stabilization and activation of apoptosis. On-target toxicities in normal tissues that express wild-type p53 are a potential concern.
-
TRAIL Receptor Agonists: These agents are designed to selectively activate pro-apoptotic death receptors (TRAIL-R1/DR4 and TRAIL-R2/DR5), which are often more highly expressed on cancer cells. Potential for liver toxicity has been a concern in the development of some of these agents.
The choice of an apoptosis-inducing agent should be guided by the specific research question, the cellular context, and a thorough understanding of the potential for off-target effects. By employing the rigorous control experiments outlined in this guide, researchers can enhance the reliability and reproducibility of their findings when using this compound and other potent small molecule inhibitors.
References
- 1. invivogen.com [invivogen.com]
- 2. selleckchem.com [selleckchem.com]
- 3. TRAIL receptor targeting therapies for non-small cell lung cancer: Current status and perspectives [ouci.dntb.gov.ua]
- 4. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different Smac mimetics in combination therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on overcoming treatment resistance and enhancing therapeutic efficacy. Smac (Second Mitochondria-derived Activator of Caspases) mimetics have emerged as a promising class of targeted agents that sensitize cancer cells to apoptosis. By mimicking the endogenous Smac/DIABLO protein, these small molecules antagonize Inhibitor of Apoptosis Proteins (IAPs), thereby promoting programmed cell death. This guide provides a comparative analysis of prominent Smac mimetics—Birinapant, LCL161, GDC-0152, and AT-406 (Debio 1143)—when used in combination with other anti-cancer treatments, supported by experimental data and detailed protocols.
Mechanism of Action: A Unified Path to Apoptosis
Smac mimetics share a common mechanism of action centered on the inhibition of IAPs, primarily cIAP1, cIAP2, and XIAP. These IAPs are frequently overexpressed in cancer cells, contributing to therapeutic resistance by preventing apoptosis. Smac mimetics bind to the BIR (Baculoviral IAP Repeat) domains of IAPs, leading to the degradation of cIAP1 and cIAP2 and the sequestration of XIAP. This dual action unleashes caspase activity, a critical component of the apoptotic cascade. Furthermore, the degradation of cIAPs stabilizes NIK (NF-κB-inducing kinase), leading to the activation of the non-canonical NF-κB pathway, which can result in the production of pro-inflammatory cytokines like TNFα, further amplifying the apoptotic signal in an autocrine or paracrine manner.
Comparative Efficacy in Combination Therapy
The true potential of Smac mimetics is often realized in combination with other therapies, where they can overcome resistance and create synergistic anti-tumor effects.
Birinapant
Birinapant is a bivalent Smac mimetic with high affinity for cIAP1 and cIAP2.
| Combination Agent | Cancer Type | Cell Line(s) | Key Findings | Reference |
| Carboplatin | Ovarian Cancer | OVCAR3, Kuramochi | Birinapant in combination with carboplatin significantly enhanced cell death in platinum-resistant ovarian cancer cell lines. This effect was dependent on TNFα signaling and mediated by Caspase-8. In a patient-derived xenograft (PDX) model of platinum-resistant ovarian cancer, the combination led to significant tumor regression compared to either agent alone.[1][2][3] | |
| Docetaxel | Ovarian Cancer | PEO1, OVCAR3, OVCAR8 | A matrix screen identified docetaxel as a highly synergistic partner for birinapant. The combination increased caspase activation and was associated with docetaxel-mediated TNF-α upregulation. |
LCL161
LCL161 is a monovalent, orally bioavailable pan-IAP inhibitor.
| Combination Agent | Cancer Type | Cell Line(s) | Key Findings | Reference |
| Radiation | Head and Neck Squamous Cell Carcinoma (HNSCC) | Cal27, FaDu (HPV-negative) | LCL161 significantly radiosensitized HPV-negative HNSCC cells, leading to increased apoptosis and sustained tumor regression in xenograft models. This effect was mediated by caspase activation.[4] | |
| Gemcitabine + Nab-Paclitaxel | Pancreatic Cancer | N/A (Clinical Trial) | A Phase I clinical trial evaluated the safety and tolerability of LCL161 in combination with gemcitabine and nab-paclitaxel in patients with metastatic pancreatic cancer.[5] | |
| Paclitaxel | Triple-Negative Breast Cancer | N/A (Clinical Trial) | In a clinical trial, the combination of LCL161 and paclitaxel showed higher pathologic response rates in patients with a TNFα gene expression signature.[4] |
GDC-0152
GDC-0152 is a potent, monovalent Smac mimetic that antagonizes cIAP1, cIAP2, and XIAP.
| Combination Agent | Cancer Type | Cell Line(s) | Key Findings | Reference |
| Gemcitabine + Cisplatin | Cholangiocarcinoma | N/A | Preclinical studies have explored the combination of GDC-0152 with standard chemotherapy regimens in various solid tumors, with a rationale to overcome apoptosis resistance. |
AT-406 (Debio 1143)
AT-406 is an orally active, monovalent Smac mimetic that potently inhibits cIAP1, cIAP2, and XIAP.
| Combination Agent | Cancer Type | Cell Line(s) | Key Findings | Reference |
| Radiation | Head and Neck Squamous Cell Carcinoma (HNSCC) | FaDu, SQ20B | AT-406 demonstrated significant radiosensitizing effects in HNSCC cell lines and xenograft models. The combination led to complete tumor regression in a high percentage of mice. The mechanism was shown to be TNFα- and caspase-dependent.[6][7] | |
| Cisplatin + Radiation | Head and Neck Squamous Cell Carcinoma (HNSCC) | N/A (Clinical Trial) | A Phase I trial showed that the addition of Debio 1143 to cisplatin-based chemoradiotherapy was safe and manageable, with encouraging preliminary efficacy, including a high overall response rate.[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of Smac mimetic combination therapies.
Cell Viability Assay (MTS Assay)
This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with the Smac mimetic, the combination agent, or the combination of both at various concentrations. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well.[9][10][11]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells grown in 6-well plates with the desired concentrations of the Smac mimetic and/or combination agent for the specified duration (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing media.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
In Vivo Xenograft Tumor Model
Animal models are critical for evaluating the in vivo efficacy of combination therapies.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, Smac mimetic alone, combination agent alone, combination therapy).
-
Treatment Administration: Administer the drugs via the appropriate route (e.g., oral gavage for LCL161 and AT-406, intraperitoneal injection for Birinapant and carboplatin) and schedule.
-
Tumor Measurement: Measure tumor volume with calipers two to three times per week.
-
Monitoring: Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Logical Comparison of Smac Mimetics
Conclusion
Smac mimetics represent a versatile and potent class of anti-cancer agents, particularly when used to overcome resistance to conventional and targeted therapies. The choice of a specific Smac mimetic and its combination partner will likely depend on the cancer type, its specific molecular characteristics (such as IAP expression levels and TNFα signaling competence), and the approved therapeutic options. The data presented here underscore the importance of a rational, data-driven approach to designing combination therapies that leverage the pro-apoptotic power of Smac mimetics to improve patient outcomes. Further preclinical and clinical investigations are warranted to fully elucidate the optimal therapeutic positioning of these promising agents.
References
- 1. Efficacy of birinapant in combination with carboplatin in targeting platinum‑resistant epithelial ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of birinapant in combination with carboplatin in targeting platinum-resistant epithelial ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. LCL161, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. The radiosensitizing activity of the SMAC-mimetic, Debio 1143, is TNFα-mediated in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phase I Trial of Debio 1143, an Antagonist of Inhibitor of Apoptosis Proteins, Combined with Cisplatin Chemoradiotherapy in Patients with Locally Advanced Squamous Cell Carcinoma of the Head and Neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validating the Downstream Effects of BV6 on Caspase Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Smac mimetic BV6 with other alternatives, focusing on its efficacy in inducing caspase-dependent apoptosis. The information presented is supported by experimental data to aid researchers in their evaluation of IAP antagonists for cancer therapy.
Introduction to Smac Mimetics and IAP Antagonism
In the intricate signaling network of apoptosis, or programmed cell death, the Inhibitor of Apoptosis (IAP) proteins play a crucial role as endogenous brakes, preventing unwarranted cell death.[1][2] IAPs, such as cIAP1, cIAP2, and XIAP, exert their anti-apoptotic functions by directly binding to and inhibiting caspases, the key executioners of apoptosis.[3][4] The discovery of the mitochondrial protein Smac/DIABLO (Second Mitochondria-derived Activator of Caspases/Direct IAP-Binding protein with Low pI), a natural antagonist of IAPs, has paved the way for the development of a new class of anti-cancer drugs known as Smac mimetics.[5]
These small molecules mimic the N-terminal tetrapeptide motif of mature Smac, enabling them to bind to the BIR (Baculoviral IAP Repeat) domains of IAPs.[1][6] This interaction disrupts the IAP-caspase association, thereby liberating caspases to initiate the apoptotic cascade. Smac mimetics, such as this compound, Birinapant, and GDC-0152, have shown promise in preclinical and clinical studies, both as single agents and in combination with other therapies.[6][7] This guide focuses on the downstream effects of this compound on caspase activation and provides a comparative analysis with other notable Smac mimetics.
Mechanism of Action: this compound and Alternatives
This compound is a bivalent Smac mimetic, meaning it possesses two Smac-mimicking moieties connected by a linker, which generally confers higher binding affinity to IAPs compared to monovalent mimetics.[6] Its primary mechanism of action involves the antagonism of cIAP1, cIAP2, and XIAP.[8] Binding of this compound to cIAPs induces their auto-ubiquitination and subsequent proteasomal degradation.[8] This degradation of cIAPs has two major downstream consequences:
-
Activation of the NF-κB Pathway: The degradation of cIAPs leads to the stabilization of NIK (NF-κB Inducing Kinase), a key regulator of the non-canonical NF-κB pathway. This can lead to the production of pro-inflammatory cytokines like TNF-α, which can further promote apoptosis in an autocrine or paracrine manner.[8]
-
Release of Caspases: By antagonizing XIAP, this compound directly frees caspases-3, -7, and -9 from inhibition, allowing the apoptotic signal to proceed.[1][9]
Comparative Overview of Smac Mimetics:
| Feature | This compound | Birinapant (TL32711) | GDC-0152 |
| Valency | Bivalent[6] | Bivalent[6][10] | Monovalent[6] |
| Primary Targets | cIAP1, cIAP2, XIAP[8] | Preferentially targets cIAP1 over cIAP2 and XIAP[6][10] | Pan-IAP inhibitor (XIAP, cIAP1, cIAP2, ML-IAP)[1][2] |
| Reported Effects | Induces cIAP degradation, activates NF-κB, promotes caspase activation, sensitizes to TNF-α, TRAIL, and radiation.[8][11][12] | Promotes cIAP degradation, activates NF-κB, induces caspase-8 dependent apoptosis, enhances chemotherapy effects.[4][10] | Induces cIAP1 degradation, activates caspase-3/7, inhibits PI3K/Akt pathway.[1] |
Downstream Effects on Caspase Activation: A Comparative Analysis
The ultimate goal of Smac mimetic activity is the activation of the caspase cascade, leading to the execution of apoptosis. This is typically measured by the detection of cleaved (activated) forms of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3 and -7), as well as the cleavage of downstream substrates like PARP (Poly (ADP-ribose) polymerase).
This compound-Induced Caspase Activation
Studies have demonstrated that this compound effectively induces caspase activation in various cancer cell lines. As a single agent, this compound treatment leads to the processing of initiator caspase-8 and effector caspase-3, along with the cleavage of PARP.[8] Furthermore, this compound has been shown to sensitize cancer cells to other apoptotic stimuli, leading to enhanced caspase activation. For instance, in combination with TNF-α or TRAIL, this compound significantly augments the cleavage of caspase-8, caspase-9, and caspase-3.[11]
Quantitative Comparison of Caspase Activation
Direct head-to-head quantitative comparisons of caspase activation by different Smac mimetics in the same experimental setting are limited in the publicly available literature. However, data from various studies can be compiled to provide a comparative overview.
Table 1: Effect of Smac Mimetics on Caspase-3/7 Activity
| Compound | Cell Line | Concentration | Fold Increase in Caspase-3/7 Activity (vs. Control) | Reference |
| This compound | NCI-H23 (Lung Cancer) | 1 µM & 2 µM | Upregulation of caspase-6 and -7 protein expression observed | |
| Birinapant | H1299-LKB1 KO (Lung Cancer) | 0.5 µM | Significant increase in cleaved caspase-3 observed at 24h and 48h | [10] |
| GDC-0152 | MDA-MB-231 (Breast Cancer) | 10 nM - 10 µM | Dose-dependent increase in caspase-3/7 activity | [1] |
Table 2: Effect of Smac Mimetics on IAP Degradation and PARP Cleavage
| Compound | Cell Line | Concentration | Effect on cIAP1/cIAP2 | Effect on Cleaved PARP | Reference |
| This compound | Multiple Cell Lines | 1-10 µM | Significant degradation of cIAP1 and/or cIAP2 | Increased cleavage in combination with TNF-α/TRAIL | [8] |
| Birinapant | MDA-MB-231 (Breast Cancer) | 1 nM - 10 µM | Dose-dependent degradation of cIAP1 and cIAP2 | Increased cleavage observed | [3] |
| GDC-0152 | A2058 (Melanoma) | As low as 10 nM | Rapid degradation of cIAP1 | Not explicitly stated in this study | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in this compound-mediated caspase activation and the experimental approaches used to validate these effects, the following diagrams are provided.
Caption: this compound inhibits IAPs, leading to caspase activation and apoptosis.
Caption: Workflow for assessing this compound's impact on cell viability and apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of common protocols used to assess the downstream effects of Smac mimetics.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or other Smac mimetics for the desired time periods. Include untreated control wells.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Western Blotting for IAP Degradation and Caspase Cleavage
Western blotting is a widely used technique to detect specific proteins in a sample.
-
Cell Lysis: After treatment, harvest the cells and lyse them in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-cIAP1, anti-cleaved caspase-3, anti-PARP).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity corresponds to the protein level.
Caspase Activity Assay (Colorimetric)
This assay quantifies the activity of specific caspases using a colorimetric substrate.
-
Cell Lysis: Prepare cell lysates from treated and untreated cells.
-
Substrate Addition: Add a caspase-specific substrate conjugated to a chromophore (e.g., p-nitroaniline, pNA). For example, for caspase-3, the substrate is DEVD-pNA.
-
Incubation: Incubate the reaction at 37°C. Active caspases in the lysate will cleave the substrate, releasing the chromophore.
-
Absorbance Measurement: Measure the absorbance of the released chromophore at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
Data Analysis: The increase in absorbance is proportional to the caspase activity in the sample.
Conclusion
This compound is a potent Smac mimetic that effectively induces caspase-dependent apoptosis by antagonizing IAP proteins. Its bivalent nature may offer advantages in terms of binding affinity. While direct, comprehensive comparative studies are still emerging, the available data suggests that this compound, along with other Smac mimetics like Birinapant and GDC-0152, holds significant promise as a therapeutic strategy for cancers that have developed resistance to conventional apoptosis-inducing agents. The choice of a particular Smac mimetic for a specific application will likely depend on the cancer type, the expression levels of different IAP proteins, and the desired combination therapy strategy. The experimental protocols outlined in this guide provide a framework for researchers to further validate and compare the downstream effects of these promising anti-cancer agents.
References
- 1. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Inhibitors of Apoptosis Proteins (IAPs) For New Breast Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. repository.library.noaa.gov [repository.library.noaa.gov]
- 6. mdpi.com [mdpi.com]
- 7. SMAC Mimetic this compound Co-Treatment Downregulates the Factors Involved in Resistance and Relapse of Cancer: IAPs and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Birinapant selectively enhances immunotoxin mediated killing of cancer cells conditional on the IAP protein levels within target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Activity of Birinapant, a SMAC Mimetic Compound, Alone or in Combination in NSCLCs With Different Mutations [frontiersin.org]
- 11. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
A Researcher's Guide to Assessing Off-Target Binding: A Case Study on the Cross-Reactivity of BV6
For researchers and drug development professionals, understanding the potential for off-target binding, or cross-reactivity, of a novel protein therapeutic or antigen is paramount for ensuring safety and efficacy. This guide provides a comprehensive overview of the experimental approaches used to characterize the cross-reactivity of a hypothetical protein, BV6, with other cellular proteins. We will explore the methodologies, present mock data for illustrative purposes, and visualize the complex biological and experimental processes involved.
Understanding Protein Cross-Reactivity
Cross-reactivity occurs when an antibody or other protein-binding molecule recognizes and binds to proteins other than its intended target. This phenomenon is typically driven by structural similarities, such as shared epitopes or conserved domains, between the target protein and off-target proteins. A high degree of sequence identity (generally above 70%) can be an indicator of potential cross-reactivity, but it is not a definitive predictor, as conformational epitopes can also lead to off-target binding. The clinical and experimental implications of cross-reactivity can range from misleading experimental results to adverse effects in therapeutic applications.
Experimental Approaches to Determine this compound Cross-Reactivity
A multi-pronged experimental approach is essential for thoroughly characterizing the cross-reactivity profile of this compound. The following are standard techniques employed in the field:
1. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: An initial screen for cross-reactivity can be performed using ELISA. In a direct ELISA setup, potential cross-reactive proteins are coated onto a microplate, and the binding of labeled this compound is measured. In an inhibition ELISA, the binding of this compound to its primary target is assessed in the presence of potential cross-reactive proteins; a reduction in signal indicates cross-reactivity.
-
Protocol:
-
Coat a 96-well microplate with 1-10 µg/mL of purified potential cross-reactive proteins and incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Wash the plate as described above.
-
Add serially diluted, labeled this compound to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate to remove unbound this compound.
-
Add the appropriate substrate and measure the signal using a microplate reader.
-
2. Western Blotting
-
Principle: Western blotting can be used to assess the binding of this compound to specific proteins within a complex mixture, such as a cell lysate.
-
Protocol:
-
Separate total cell lysates from various human tissues or cell lines by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with labeled this compound (e.g., biotinylated or fluorescently tagged) overnight at 4°C.
-
Wash the membrane extensively with wash buffer.
-
Detect the bound this compound using an appropriate detection system (e.g., streptavidin-HRP followed by chemiluminescence for biotinylated this compound).
-
3. Mass Spectrometry
-
Principle: Immunoprecipitation followed by mass spectrometry (IP-MS) is a powerful tool for identifying unknown cross-reactive partners of this compound.
-
Protocol:
-
Incubate this compound with a cell lysate to allow for the formation of protein complexes.
-
Immunoprecipitate this compound and its binding partners using an anti-BV6 antibody conjugated to magnetic beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE and identify the protein bands by mass spectrometry.
-
4. Protein Microarrays
-
Principle: Protein microarrays containing thousands of purified human proteins can be used to screen for this compound cross-reactivity on a large scale.
-
Protocol:
-
Procure a commercially available human protein microarray.
-
Block the microarray to prevent non-specific binding.
-
Incubate the microarray with fluorescently labeled this compound.
-
Wash the microarray to remove unbound this compound.
-
Scan the microarray using a laser scanner and identify the proteins to which this compound has bound.
-
Hypothetical Cross-Reactivity Data for this compound
The following table summarizes hypothetical data from a cross-reactivity assessment of this compound.
| Potential Cross-Reactive Protein | Sequence Identity with Target | ELISA (Binding Affinity, KD) | Western Blot (Relative Band Intensity) | Mass Spectrometry (Peptide Count) |
| Protein A | 85% | 1.2 x 10-8 M | +++ | 25 |
| Protein B | 60% | 5.7 x 10-7 M | + | 8 |
| Protein C | 45% | No significant binding | - | 0 |
| Protein D | 72% | 2.5 x 10-8 M | ++ | 18 |
Note: This is hypothetical data for illustrative purposes.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in assessing cross-reactivity, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and a hypothetical signaling pathway involving this compound.
Confirming BV6-Induced Apoptosis: A Comparative Guide to Secondary Assays
For researchers, scientists, and drug development professionals investigating the pro-apoptotic effects of the IAP antagonist BV6, robust confirmation of apoptosis is critical. This guide provides a comparative overview of key secondary assays used to validate and quantify this compound-induced apoptosis, supported by experimental data and detailed protocols.
This compound, a small molecule SMAC mimetic, functions by antagonizing Inhibitor of Apoptosis Proteins (IAPs), such as cIAP1, cIAP2, and XIAP. This action liberates caspases to execute the apoptotic program. While primary assays may suggest apoptosis, secondary assays are essential for confirmation and a deeper understanding of the apoptotic mechanism. This guide compares the performance of several widely used secondary assays in the context of this compound-induced apoptosis.
Comparison of Secondary Assays for this compound-Induced Apoptosis
The following table summarizes quantitative data from representative studies, offering a comparison of the typical results obtained with each assay following this compound treatment. These values can vary based on cell type, this compound concentration, and treatment duration.
| Assay | Principle | Typical Quantitative Readout After this compound Treatment | Advantages |
| Caspase-Glo® 3/7 Assay | Measures the activity of effector caspases-3 and -7, key mediators of apoptosis, through a luminescent signal. | 2 to 10-fold increase in luminescence compared to untreated controls.[1][2] | High sensitivity, simple "add-mix-measure" format, and suitable for high-throughput screening. |
| Annexin V/PI Staining | Differentiates between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (double-negative) via flow cytometry. | Significant increase in the percentage of Annexin V-positive cells (e.g., from <5% to >30%).[2] | Provides quantitative data on the stages of apoptosis and distinguishes apoptosis from necrosis. |
| TUNEL Assay | Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks. | Noticeable increase in the number of TUNEL-positive cells observed via fluorescence microscopy. | Useful for in situ detection of apoptosis in tissue sections and for visualizing apoptotic cells. |
| Western Blot for Cleaved PARP and Caspases | Detects the cleavage of PARP (a substrate of activated caspases) and the activation of pro-caspases into their cleaved, active forms. | Increased band intensity for cleaved PARP (89 kDa fragment) and cleaved caspases (e.g., cleaved caspase-3, -8, -9).[3][4] | Provides specific information about the activation of different caspases, helping to elucidate the apoptotic pathway (intrinsic vs. extrinsic). |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Caspase-Glo® 3/7 Assay
This protocol is adapted from the Promega Corporation's technical bulletin.[5]
-
Cell Plating: Seed cells in a 96-well white-walled plate at a density of 1 x 10⁴ cells per well and incubate overnight.
-
This compound Treatment: Treat cells with the desired concentrations of this compound and a vehicle control for the specified duration.
-
Reagent Preparation: Thaw the Caspase-Glo® 3/7 Reagent and allow it to equilibrate to room temperature.
-
Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the plate on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence of each well using a luminometer.
Annexin V/PI Staining for Flow Cytometry
This protocol provides a general guideline for Annexin V and Propidium Iodide staining.
-
Cell Preparation: Harvest cells after this compound treatment and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (50 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This protocol is a general procedure for fluorescent TUNEL staining.[6]
-
Cell Fixation and Permeabilization: Fix cells treated with this compound with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 in PBS.
-
Equilibration: Wash the cells and equilibrate them in TdT Equilibration Buffer.
-
TdT Reaction: Incubate the cells with a reaction mix containing TdT enzyme and a fluorescently labeled dUTP (e.g., BrdUTP) for 1 hour at 37°C.
-
Washing: Stop the reaction and wash the cells.
-
Visualization: If using an indirect method with a BrdU antibody, incubate with a fluorescently labeled secondary antibody. Counterstain with a nuclear stain like DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Western Blotting for Cleaved PARP and Caspase-3
This is a standard protocol for detecting protein cleavage by western blot.[7][8]
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved PARP and cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the this compound-induced apoptosis signaling pathway and a typical experimental workflow for its confirmation.
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for confirming this compound-induced apoptosis.
References
- 1. RSL3 and Erastin differentially regulate redox signaling to promote Smac mimetic-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cancer-associated SF3B1K700E spliceosome mutation confers enhanced sensitivity to BV-6-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. youtube.com [youtube.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of BV6: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for BV6, a potent antagonist of cIAP1 and XIAP. Adherence to these protocols is critical due to the toxic nature of the compound.
This compound is classified as a toxic substance and a moderate to severe skin and eye irritant.[1] Handling should be restricted to personnel trained in the management of potent pharmaceutical ingredients.[1] In the event of a fire, this compound may emit toxic fumes, such as carbon monoxide.[1] Therefore, all disposal procedures must be conducted in accordance with federal, state, and local regulations for hazardous waste.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE). This is the first line of defense in minimizing exposure risks.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of any dust or aerosols. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is designed to comply with general hazardous waste guidelines and should be adapted to meet the specific requirements of your institution and local regulations.
Experimental Protocol: this compound Waste Disposal
-
Waste Identification and Segregation:
-
All materials that have come into contact with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, tubes, flasks), and personal protective equipment (PPE), must be treated as hazardous waste.
-
Segregate this compound waste from other laboratory waste streams to prevent accidental mixing with incompatible chemicals.
-
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical nature of this compound and any solvents used.
-
The label on the container must include:
-
The words "Hazardous Waste"
-
The full chemical name: 4,4'-(1,6-Hexanediyl)bis[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-L-prolyl-beta-phenyl-L-phenylalaninamide]
-
The CAS Number: 1001600-56-1
-
The hazard characteristics (e.g., "Toxic")
-
The accumulation start date.
-
-
-
Waste Accumulation:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
Keep the container closed at all times, except when adding waste.
-
-
Disposal Request and Pickup:
-
Once the container is full or the accumulation time limit set by your institution's Environmental Health and Safety (EHS) department is reached, arrange for disposal.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a chemical waste collection request form to the EHS office.
-
-
Emergency Procedures:
-
In case of a spill, immediately alert others in the area.
-
Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills.
-
Collect the contaminated absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating agent.
-
In the event of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste management guidelines.
References
Essential Safety and Logistical Information for Handling BV6
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory reagents is paramount. This document provides critical safety and logistical information for the handling of BV6 (CAS No. 1001600-56-1), a bivalent Smac mimetic and an antagonist of the inhibitor of apoptosis (IAP) proteins.[1] Adherence to these guidelines is essential to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Safety Summary
This compound is a potent pharmaceutical ingredient that presents several hazards. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[2] Additionally, it may cause respiratory irritation.[2] It is classified as toxic and should only be handled by personnel trained and familiar with the procedures for handling potent active pharmaceutical ingredients.[3]
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[2] | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.[2] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[2] | Wear protective gloves. If on skin, wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[2] |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation.[2] | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation.[2] | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[2] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure:
-
Hand Protection: Wear protective gloves.[2]
-
Eye Protection: Use safety goggles with side-shields.[2]
-
Skin and Body Protection: Wear impervious clothing to protect the skin.[2]
-
Respiratory Protection: A suitable respirator should be worn to avoid inhalation of dust, fumes, or aerosols.[2] In case of accidental release or inadequate ventilation, a self-contained breathing apparatus is recommended.[3]
Experimental Protocols: Step-by-Step Handling Procedures
-
Risk Assessment: Before beginning any work, perform a risk assessment for the planned experiment.
-
Designated Area: Conduct all handling of this compound in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[2]
-
PPE Donning: Put on all required personal protective equipment as specified above.
-
Weighing and Reconstitution: When handling the solid form, be cautious to avoid generating dust. For reconstitution, slowly add the solvent to the vial containing this compound.
-
Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[3]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[2] Wash hands thoroughly after handling the compound.[2]
-
Evacuate: Evacuate personnel from the immediate area.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain Spill: Prevent further leakage or spillage. Keep the product away from drains and water courses.[2]
-
Absorb: For liquid spills, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.[2]
-
Decontaminate: Decontaminate surfaces and equipment by scrubbing with alcohol.[2]
-
Dispose: Dispose of contaminated material according to the disposal plan.[2]
-
Waste Collection: Collect all waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, in a designated and properly labeled hazardous waste container.
-
Local Regulations: Dispose of the contents and the container in accordance with all applicable local, state, and federal regulations.[2] Do not dispose of this compound down the drain or in the regular trash.
Emergency First Aid Procedures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]
-
In Case of Skin Contact: Immediately flush the skin with copious amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[3]
-
In Case of Eye Contact: Check for and remove any contact lenses. Flush eyes with copious amounts of water for at least 15 minutes, ensuring adequate flushing by separating the eyelids with fingers. Seek immediate medical attention.[3]
-
If Swallowed: Wash out the mouth with copious amounts of water. Do not induce vomiting. Seek immediate medical attention.[2][3]
Caption: Workflow for the safe handling of this compound, from preparation to disposal and emergency procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
